D-Lactose monohydrate
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-KPKNDVKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052828 | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | alpha-Lactose monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |
| Record name | α-Lactose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Lactose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactose monohydrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactose hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thermal analysis of D-Lactose monohydrate dehydration
An In-depth Technical Guide: Thermal Analysis of D-Lactose Monohydrate Dehydration
Introduction
This compound is a disaccharide widely used as an excipient in the pharmaceutical industry, particularly in solid dosage forms like tablets and dry powder inhalers. Its physical and chemical stability are paramount to drug product performance and shelf life. The dehydration of α-lactose monohydrate, the most common commercial form, is a critical transformation that can occur during manufacturing processes such as drying, milling, and granulation, as well as during storage. This transformation involves the loss of its single molecule of crystal water, leading to changes in its solid-state properties, including crystal structure, particle size, and flowability.[1][2]
Understanding the thermal behavior of this compound is essential for researchers, scientists, and drug development professionals to control manufacturing processes and ensure the stability and efficacy of pharmaceutical products. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing this dehydration process. This guide provides a detailed overview of the thermal analysis of this compound dehydration, summarizing key quantitative data, experimental protocols, and the sequence of thermal events.
The Dehydration Process: Mechanism and Consequences
When heated, α-lactose monohydrate loses its bound water, which accounts for approximately 5% of its total mass.[3] This event typically occurs at temperatures above the boiling point of water, indicating that the water is an integral part of the crystal lattice.[1][4] The loss of this water molecule causes the crystal lattice to adjust, which can compromise the crystal's integrity.[1][2] This process can result in the formation of various anhydrous forms or amorphous lactose, leading to a reduction in crystallite and particle sizes and an increase in surface area.[4] These physical changes are critical as they can significantly impact the downstream processing and performance of the final drug product.
Key Thermal Analysis Techniques and Experimental Protocols
A suite of thermal analysis techniques is employed to study the dehydration of this compound. Each provides unique insights into the material's behavior under thermal stress.
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This is one of the most common methods, providing simultaneous information on mass loss (TGA) and heat flow (DSC).
Experimental Protocol:
-
Instrument: A simultaneous thermal analyzer such as a METTLER TOLEDO TGA/DSC.[1]
-
Sample Preparation: Approximately 2-5 mg of the this compound sample is weighed into an appropriate crucible (e.g., crimped aluminum or aluminum oxide).[1][3][5]
-
Atmosphere: The analysis is conducted under a dry nitrogen purge to provide an inert atmosphere.[1][3]
-
Temperature Program: The sample is typically heated from ambient temperature (e.g., 25°C) to a final temperature of 250-300°C.[1][6]
-
Heating Rate: A linear heating rate of 10°C/min (or 10 K/min) is commonly used.[1][3][5]
TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FT-IR)
This hyphenated technique identifies the gaseous products evolved during heating, confirming that the initial mass loss is due to water.
Experimental Protocol:
-
Instrument: A thermogravimetric analyzer coupled directly to an FT-IR spectrometer (e.g., Netzsch TG 209 F1 Libra® with a Bruker Optics FT-IR).[3]
-
Sample Preparation: Approximately 6-7 mg of the sample is placed in an aluminum oxide crucible.[3]
-
Atmosphere: The experiment is run under a nitrogen atmosphere.[3]
-
Temperature Program: The sample is heated from room temperature to 600°C at a rate of 10 K/min.[3]
-
Analysis: The evolved gases are continuously transferred to the FT-IR gas cell for spectral analysis.[3]
Hot Stage Microscopy (HSM)
HSM allows for the direct visual observation of physical changes in the material, such as water oozing from particles, as it is heated.
Experimental Protocol:
-
Instrument: A microscope equipped with a heated stage.[1]
-
Sample Preparation: The this compound material is mounted on the sample holder.[1]
-
Temperature Program: The sample is heated from a low temperature (e.g., 30°C) up to 170°C, sometimes with pauses to observe changes at specific temperatures.[1]
Quantitative Data on this compound Dehydration
The thermal analysis of this compound yields several key quantitative parameters that characterize its dehydration and subsequent transformations.
| Parameter | Technique | Typical Value | Reference |
| Dehydration Onset Temperature | DSC | 142.2°C - 143.8°C | [5][7][8] |
| Dehydration Peak Temperature | TGA (DTG) / DSC | 143°C - 145°C | [3][5] |
| Dehydration Temperature Range | TGA / DSC | 120°C - 160°C | [1][6] |
| Mass Loss (Crystal Water) | TGA | ~5.0% (theoretical), 4.5% - 5.0% (experimental) | [1][3][9] |
| Enthalpy of Dehydration (ΔH) | DSC | 150 - 157 J/g (for crystalline α-lactose monohydrate) | [5][9] |
| Melting / Decomposition Onset | TGA / DSC | 214°C - 224°C | [3][7][8][9] |
| Amorphous Recrystallization | DSC | ~174°C (Exothermic peak) | [6] |
| Anomerization (α to β) | DSC | 182°C - 235°C | [10] |
Table 1: Summary of key thermal events and their characteristic values for the analysis of this compound.
Recent studies have revealed that the dehydration process can trigger a solid-state epimerization, where the α-anomer converts to the β-anomer.[7][8]
| Condition | Resulting β-Anomer Content | Reference |
| Heating to 160°C | 11.6 ± 0.9% | [7][8] |
| Holding at 160°C for 60 min | 29.7 ± 0.8% | [7][8] |
| Heating to 190°C | 29.1 ± 0.7% | [7][8] |
| Rate of Epimerization at 160°C | 0.28% per min⁻¹ (zero-order kinetics) | [7][8] |
Table 2: Quantitative data on the dehydration-induced solid-state epimerization of α-lactose.
Visualizing the Thermal Analysis Workflow and Dehydration Pathway
Diagrams generated using Graphviz help to visualize the experimental and logical processes involved in the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Thermal event pathway for this compound upon heating.
Conclusion
The dehydration of this compound is a complex, multi-step process that can be thoroughly investigated using a combination of thermal analysis techniques. TGA and DSC are indispensable for quantifying the temperature range, mass loss, and energetics of water removal.[1][5] The discovery of dehydration-triggered solid-state epimerization highlights the chemical instability that can follow the initial physical transformation.[7][8] For professionals in pharmaceutical development and manufacturing, a deep understanding of these thermal events is crucial for designing robust processes, ensuring the stability of formulations, and maintaining the quality and performance of the final drug product. The data and protocols presented in this guide serve as a foundational resource for the comprehensive characterization of this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. (PDF) Dehydration of Lactose Monohydrate:Analytical and Physical Characterization (2011) | Dilip. M. Raut | 26 Citations [scispace.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anomeric Composition of D-Lactose in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomeric composition of D-lactose in solution. It covers the equilibrium between α- and β-lactose, the factors influencing this equilibrium, and detailed experimental protocols for its analysis. This information is critical for researchers and professionals in the pharmaceutical and food sciences, where the specific anomeric form of lactose (B1674315) can significantly impact its physical and chemical properties, such as solubility and reactivity.
Introduction to Lactose Anomers
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms in solution: α-lactose and β-lactose. These anomers differ in the stereochemistry at the C1 carbon of the glucose unit. In solution, these two forms interconvert in a process called mutarotation until an equilibrium is established.
The anomeric composition of lactose is a crucial parameter in various applications. For instance, in the pharmaceutical industry, the anomeric ratio can affect the tableting properties and dissolution rates of lactose-based formulations. In food science, the different anomers exhibit varying sweetness and solubility, influencing the sensory and physical characteristics of dairy products.
Anomeric Equilibrium of D-Lactose
In an aqueous solution at room temperature, D-lactose reaches an equilibrium with a mixture of its α and β anomers. The β-anomer is generally the more stable and thus predominant form.[1]
Anomeric Composition in Aqueous Solution
The equilibrium ratio of α-lactose to β-lactose in water is influenced by temperature. As the temperature increases, the proportion of the α-anomer tends to increase.
| Temperature (°C) | % α-Lactose | % β-Lactose | β/α Ratio | Reference |
| 20 | ~40 | ~60 | ~1.5 | [1] |
| 25 | ~38 | ~62 | ~1.6 | [2] |
| 40 | ~37 | ~63 | ~1.7 | [3] |
| 50 | > α-anomer | < β-anomer | Decreases | [4] |
| 60 | - | - | - | [2] |
| 80 | - | - | - | [5] |
Influence of Solvents
The composition of the solvent significantly affects both the rate of mutarotation and the final equilibrium ratio.
| Solvent | Effect on Mutarotation | Anomeric Composition Notes | Reference |
| Water | Rapid mutarotation to equilibrium. | Equilibrium favors the β-anomer. | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Inhibits mutarotation. | The anomeric composition is "frozen" for a period, allowing for analysis of the solid-state composition.[6] | [6] |
| Ethanol | Inhibits mutarotation. | Similar to DMSO, can be used to preserve the initial anomeric ratio. | [7] |
| Organic Solvent Mixtures (with water) | Slower kinetics compared to pure water. | Increasing the weight fraction of organic solvents can lead to a smaller concentration-based equilibrium ratio.[2][5] | [2][5] |
Experimental Protocols for Anomeric Analysis
The determination of the anomeric composition of lactose in solution can be performed using several analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and High-Performance Liquid Chromatography (HPLC).
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful technique for the direct quantification of α- and β-lactose in solution. The anomeric protons of the two forms have distinct chemical shifts, allowing for their integration and the determination of their relative concentrations.
Protocol for ¹H-NMR Analysis:
-
Sample Preparation:
-
To analyze the anomeric composition of a solid lactose sample, dissolve a precisely weighed amount (e.g., 10 mg) in a known volume of deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
DMSO-d₆ is often preferred as it significantly slows down the mutarotation process, allowing for a measurement that reflects the solid-state composition.[6]
-
If using D₂O, the analysis should be performed quickly after dissolution to capture the initial composition, or after several hours to determine the equilibrium ratio.[2]
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The anomeric proton of α-lactose typically appears as a doublet around δ 5.22 ppm, while the anomeric proton of β-lactose appears as a doublet around δ 4.67 ppm in D₂O. In DMSO-d₆, these peaks are observed at approximately 6.3 ppm for the α-anomer and 6.6 ppm for the β-anomer.
-
-
Data Analysis:
-
Integrate the areas of the anomeric proton signals corresponding to the α- and β-forms.
-
Calculate the percentage of each anomer using the following formulas:
-
% α-lactose = [Integral(α) / (Integral(α) + Integral(β))] * 100
-
% β-lactose = [Integral(β) / (Integral(α) + Integral(β))] * 100
-
-
Polarimetry
Polarimetry measures the change in the optical rotation of a lactose solution over time as it undergoes mutarotation. The initial and final rotations can be used to determine the anomeric composition.
Protocol for Polarimetric Analysis:
-
Instrument Calibration:
-
Calibrate the polarimeter using a blank solvent (e.g., deionized water).
-
-
Sample Preparation:
-
Prepare a lactose solution of a known concentration (e.g., 10 g/100 mL) by rapidly dissolving a precisely weighed amount of lactose in a volumetric flask with deionized water.
-
-
Measurement of Mutarotation:
-
Immediately transfer the solution to a polarimeter cell of a known path length.
-
Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that equilibrium has been reached.
-
The mutarotation can be accelerated by adding a few drops of a weak base, such as a 10% ammonia (B1221849) solution.
-
-
Data Analysis:
-
The specific rotation of pure α-lactose monohydrate is approximately +89.4°, β-lactose is +35°, and the equilibrium mixture is about +52.7°.
-
The percentage of each anomer at any given time can be calculated from the observed rotation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with refractive index detection (RID) is a widely used method for separating and quantifying lactose anomers.
Protocol for HPLC-RID Analysis:
-
Chromatographic System:
-
Mobile Phase:
-
A typical mobile phase is a mixture of acetonitrile (B52724) and water, for example, in a 75:25 (v/v) ratio.[8][9] The mobile phase should be degassed before use.
-
-
Standard and Sample Preparation:
-
Prepare standard solutions of α-lactose and β-lactose of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the lactose sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 40 °C) and flow rate (e.g., 1.0 mL/min).[8]
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for α- and β-lactose based on the retention times obtained from the standard solutions.
-
Quantify the amount of each anomer in the sample by comparing the peak areas with those of the standards.
-
Visualizations
Mutarotation of D-Lactose
The following diagram illustrates the process of mutarotation where the α and β anomers of lactose interconvert through an open-chain aldehyde form.
Caption: The mutarotation process of D-lactose in solution.
Experimental Workflow for Anomeric Analysis
This diagram outlines the general workflow for determining the anomeric composition of a lactose sample using the analytical techniques described.
Caption: General workflow for the analysis of lactose anomers.
Conclusion
The anomeric composition of D-lactose in solution is a dynamic equilibrium that is influenced by factors such as temperature and solvent. Accurate determination of the α- and β-anomer ratio is essential for controlling the properties of lactose-containing products in the pharmaceutical and food industries. This guide has provided an in-depth overview of the anomeric equilibrium and detailed protocols for its analysis using ¹H-NMR, polarimetry, and HPLC. By applying these methodologies, researchers and drug development professionals can ensure the quality and performance of their products.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
The Role of D-Lactose Monohydrate in Basic Microbiology Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of D-Lactose monohydrate in fundamental microbiology media. It delves into the biochemical principles, quantitative compositions of key media, detailed experimental protocols, and the underlying genetic regulatory networks governing lactose (B1674315) metabolism in bacteria. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in microbiology and related fields.
Core Principle: this compound as a Differential Agent
This compound is a disaccharide composed of D-galactose and D-glucose linked by a β-1,4 glycosidic bond. In microbiology, its primary role is not merely as a carbon source but as a key differential agent . Many microbiological media are designed to distinguish between microorganisms based on their ability to ferment lactose.[1]
Lactose-fermenting bacteria possess the enzyme β-galactosidase , which hydrolyzes lactose into glucose and galactose.[2] These monosaccharides are then further metabolized through glycolysis, producing acidic byproducts that lower the pH of the surrounding medium.[3] This change in pH is visualized by incorporating a pH indicator into the medium, leading to a distinct color change in and around the colonies of lactose-fermenting organisms.[4] Conversely, non-lactose fermenters, lacking β-galactosidase, utilize other components in the media, such as peptones, for energy. This process often produces alkaline byproducts, resulting in no color change or a color change indicative of an alkaline pH.[5]
Quantitative Composition of Key Lactose-Containing Media
Several standard microbiology media utilize this compound for the differentiation of bacteria, particularly Gram-negative enteric bacilli. The precise composition of these media is critical for their selective and differential properties.
| Component | MacConkey Agar (B569324) (g/L) | Eosin Methylene Blue (EMB) Agar (g/L) | Lactose Broth (g/L) |
| Peptone | 17.0 | 10.0 | 5.0 |
| Proteose Peptone | 3.0 | - | - |
| This compound | 10.0 | 5.0 - 10.0 | 5.0 |
| Bile Salts | 1.5 | - | - |
| Sodium Chloride | 5.0 | - | - |
| Neutral Red | 0.03 | - | - |
| Crystal Violet | 0.001 | - | - |
| Eosin Y | - | 0.40 | - |
| Methylene Blue | - | 0.065 | - |
| Dipotassium Phosphate | - | 2.0 | - |
| Beef Extract | - | - | 3.0 |
| Agar | 13.5 | 13.5 | - |
| Final pH | 7.1 ± 0.2 | 7.2 ± 0.2 | 6.9 ± 0.2 |
Biochemical Pathway of Lactose Metabolism: The Lac Operon
The ability of bacteria like Escherichia coli to metabolize lactose is a classic example of gene regulation, controlled by the lac operon .[2] The operon consists of a set of structural genes (lacZ, lacY, and lacA) and regulatory elements (promoter, operator, and CAP site).[9]
-
lacZ encodes β-galactosidase, the enzyme that hydrolyzes lactose.
-
lacY encodes lactose permease, a membrane protein that facilitates the transport of lactose into the cell.
-
lacA encodes thiogalactoside transacetylase.
The expression of these genes is tightly controlled by the presence or absence of lactose and glucose.
Experimental Protocols
Preparation of Differential Media
4.1.1. MacConkey Agar Preparation [7][10]
-
Suspend: Weigh 49.53 grams of dehydrated MacConkey Agar powder and suspend it in 1000 ml of distilled or deionized water.
-
Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.
-
Sterilize: Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.
-
Cool: Allow the sterilized medium to cool to 45-50°C in a water bath.
-
Pour: Mix the cooled agar well and aseptically pour approximately 20-25 ml into sterile Petri dishes.
-
Solidify: Allow the agar to solidify at room temperature.
-
Store: Store the prepared plates in a refrigerator at 2-8°C until use.
4.1.2. Eosin Methylene Blue (EMB) Agar Preparation [6][11]
-
Suspend: Weigh 36 grams of dehydrated EMB Agar powder and suspend it in 1000 ml of distilled water.
-
Dissolve: Heat the suspension to boiling while stirring to completely dissolve the powder.
-
Sterilize: Autoclave at 121°C (15 lbs pressure) for 15 minutes. Avoid overheating.
-
Cool: Cool the medium to approximately 45-50°C.
-
Resuspend: Gently swirl the flask to resuspend the precipitate before pouring.
-
Pour: Aseptically pour the medium into sterile Petri dishes.
-
Store: Store the plates protected from light at 2-8°C.
Differentiation of Lactose Fermenters
4.2.1. Inoculation and Incubation [5][12]
-
Using a sterile inoculating loop, pick an isolated colony from a pure culture.
-
Streak the colony onto the surface of a prepared MacConkey or EMB agar plate using the quadrant streak method to obtain isolated colonies.
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
4.2.2. Interpretation of Results
-
MacConkey Agar:
-
EMB Agar:
-
Vigorous Lactose Fermenters (e.g., E. coli): Produce colonies with a characteristic green metallic sheen.[5]
-
Slow or Weak Lactose Fermenters (e.g., Enterobacter, Klebsiella): Produce pink to dark purple, mucoid colonies.[5]
-
Non-Lactose Fermenters (e.g., Salmonella, Shigella): Produce colorless or light purple colonies.[13]
-
Quantitative Analysis of Bacterial Growth on Lactose Medium
4.3.1. Bacterial Growth Curve Protocol [2][14]
-
Prepare Inoculum: Inoculate a single colony of the test bacterium into a tube of sterile broth (e.g., Lactose Broth) and incubate overnight at 37°C.
-
Inoculate Culture Flask: Inoculate a flask containing sterile Lactose Broth with the overnight culture to achieve an initial optical density (OD) at 600 nm of approximately 0.05-0.1.
-
Incubate and Measure: Incubate the flask at 37°C with shaking. At regular intervals (e.g., every 30-60 minutes), aseptically remove a sample and measure the OD at 600 nm using a spectrophotometer.
-
Plate Counts (Optional but Recommended): At key time points (lag, exponential, stationary phases), perform serial dilutions of the culture and plate onto a non-selective agar to determine the viable cell count (CFU/ml).[12][15]
-
Plot Data: Plot the OD600 readings (on a logarithmic scale) against time (on a linear scale) to generate a bacterial growth curve. If viable counts were performed, these can also be plotted against time.
4.3.2. Quantitative Data on Bacterial Growth Kinetics
The growth kinetics of bacteria on lactose can vary significantly between species. The following table summarizes representative data for common enteric bacteria.
| Bacterial Species | Carbon Source | Specific Growth Rate (µ) (h⁻¹) | Substrate Consumption Rate (qS) (g/gDW/h) | Reference |
| Escherichia coli | Glucose | ~0.8 - 1.0 | ~1.2 - 1.5 | [1][16] |
| Escherichia coli | Lactose | ~0.4 - 0.6 | ~0.6 - 0.9 | [1][16] |
| Klebsiella pneumoniae | Lactose | ~0.5 - 0.7 | Data not readily available | [8][9] |
| Enterobacter aerogenes | Lactose | ~0.6 - 0.8 | Data not readily available | [17] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the differentiation and preliminary identification of an unknown bacterial sample using lactose-containing media.
Conclusion
This compound is an indispensable component in a multitude of basic microbiology media, serving as a powerful tool for the differentiation of bacteria. Its role extends beyond that of a simple nutrient, forming the basis of widely used diagnostic tests that rely on the phenotypic expression of lactose fermentation. A thorough understanding of the principles of lactose metabolism, the composition of differential media, and the execution of related experimental protocols is fundamental for accurate microbial identification and characterization in research, clinical, and industrial settings. This guide provides a foundational framework for professionals in the field, enabling them to effectively utilize lactose-based media in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 3. rpdata.caltech.edu [rpdata.caltech.edu]
- 4. medium.com [medium.com]
- 5. asm.org [asm.org]
- 6. sketchviz.com [sketchviz.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. youtube.com [youtube.com]
- 9. Spatial variations in growth rate within Klebsiella pneumoniae colonies and biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serial Dilution Method for Estimating Viable Count of Bacteria • Microbe Online [microbeonline.com]
- 11. people.fmarion.edu [people.fmarion.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. lornajane.net [lornajane.net]
- 14. microbenotes.com [microbenotes.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. Delayed Lactose Fermentation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Dairy: A Technical Guide to the Natural Sources and Extraction of D-Lactose Monohydrate
For Immediate Release
A comprehensive technical guide detailing the natural origins and industrial extraction of D-Lactose monohydrate has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the primary natural source of lactose (B1674315), mammalian milk, and a detailed overview of the sophisticated processes utilized to isolate and purify this essential excipient and nutrient.
This compound, a disaccharide composed of D-galactose and D-glucose, is predominantly found in the milk of mammals, where its concentration varies significantly across species. Commercially, it is primarily derived from whey, a byproduct of the cheese and casein manufacturing industries. The extraction and purification of lactose from whey is a multi-step process that leverages principles of chemistry and physics to yield a highly pure final product suitable for pharmaceutical and food applications.
This technical guide furnishes quantitative data on lactose content in the milk of various mammals, presents detailed protocols for both industrial and laboratory-scale extraction, and outlines the analytical methods for lactose quantification.
Natural Abundance: Lactose Content in Mammalian Milk
The concentration of lactose in milk is species-dependent, reflecting the diverse nutritional requirements of mammalian offspring. The following table summarizes the typical lactose content across a range of mammals.
| Mammalian Species | Lactose Content ( g/100g ) |
| Human | 7.0 |
| Cow (Bos taurus/indicus) | 4.8 - 5.0 |
| Buffalo (Bos bubalis) | 5.48 |
| Goat (Capra hircus) | 4.1 - 4.4 |
| Sheep (Ovis aries) | 4.5 - 4.8 |
| Camel (Camelus dromedarius) | 5.60 |
| Horse | 6.2 |
| Donkey | 6.1 |
| Rhesus Macaque | 8.0[1] |
| Grey Seal | ~0[1] |
| Bear | Very Low[1] |
| Zebra | ~7.0[1] |
Note: Values are approximate and can vary based on breed, diet, and stage of lactation.
Industrial Production: From Whey to Pure Lactose
The commercial production of pharmaceutical-grade this compound is a sophisticated process that begins with whey, the liquid remaining after the precipitation of casein from milk.[2] The process is designed to separate lactose from whey proteins, minerals, and other components.
Key Stages of Industrial Lactose Extraction:
-
Whey Pre-treatment: Raw whey is first clarified to remove any remaining cheese fines and fat. It then typically undergoes ultrafiltration to separate the whey proteins, which are valuable in their own right, from the lactose-rich permeate.[3]
-
Concentration: The whey permeate is concentrated to increase the lactose content and induce supersaturation, a critical step for crystallization.[2] This is often achieved through evaporation.
-
Crystallization: The concentrated lactose solution is cooled under controlled conditions to initiate the crystallization of α-lactose monohydrate.[2][4] Seeding with small lactose crystals can be employed to control crystal size and yield.[5]
-
Purification and Refining: The crystallized lactose is separated from the mother liquor, which contains soluble impurities, via centrifugation.[5] The crystals are then washed to remove any remaining impurities. For pharmaceutical grades, this may involve further purification steps like treatment with activated carbon to remove color and other organic impurities.[5]
-
Drying: The purified lactose crystals are dried to reduce the moisture content to the desired level.
-
Milling and Sieving: The final step involves milling the dried lactose to achieve a specific particle size distribution, which is crucial for its functionality in pharmaceutical formulations.[6]
Experimental Protocols
Laboratory-Scale Extraction of this compound from Milk
This protocol outlines a common method for isolating lactose from non-fat milk in a laboratory setting.
Materials:
-
Skimmed milk
-
10% Acetic acid
-
Calcium carbonate (powdered)
-
Activated charcoal
Procedure:
-
Casein Precipitation: Heat 100 mL of skimmed milk to approximately 40°C. While stirring, slowly add 10% acetic acid until the casein precipitates. Remove the solid casein mass.[7]
-
Neutralization and Albumin Precipitation: To the remaining liquid (whey), add approximately 2g of calcium carbonate to neutralize the excess acetic acid. Heat the mixture to boiling to precipitate the albumin.[8]
-
Filtration: Filter the hot mixture to remove the precipitated albumin and excess calcium carbonate.
-
Concentration: Boil the filtrate to reduce its volume to about one-quarter of the original.[9]
-
Decolorization: Add a small amount of activated charcoal to the concentrated solution to adsorb colored impurities.[9]
-
Crystallization: Add an equal volume of 95% ethanol to the warm, decolorized solution. Lactose is insoluble in ethanol and will begin to crystallize.[8] Allow the solution to stand, preferably for a day, to maximize crystal formation.
-
Isolation and Drying: Collect the lactose crystals by filtration and wash them with a small amount of ethanol. Allow the crystals to air dry or dry in a desiccator.
Analytical Methods for Lactose Quantification
Accurate quantification of lactose is essential for quality control in the dairy and pharmaceutical industries. Several analytical techniques are employed for this purpose.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of lactose from other sugars followed by detection, typically using a refractive index detector (RID). | High precision, accuracy, and specificity.[10][11] | Requires expensive equipment and skilled personnel. |
| Enzymatic Methods | Lactase enzyme specifically hydrolyzes lactose into glucose and galactose, which are then quantified. | High specificity for lactose.[12] | Can be more time-consuming than spectroscopic methods. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample to predict lactose content based on a calibration model. | Rapid, non-destructive, and suitable for online process monitoring.[10] | Requires robust calibration models. |
| Polarimetry | Measures the rotation of plane-polarized light caused by the chiral lactose molecules in a solution. | Relatively simple and inexpensive. | Less specific, as other optically active substances can interfere.[10] |
| Gas Chromatography (GC) | Lactose is derivatized to a volatile form and then separated and quantified. | High accuracy. | Requires a derivatization step, making it less common for routine analysis.[10] |
This guide provides a foundational understanding of the natural sources and extraction methodologies for this compound, a compound of significant importance in both nutritional science and pharmaceutical technology. The detailed protocols and data presented herein are intended to serve as a valuable resource for professionals in the field.
References
- 1. milkgenomics.org [milkgenomics.org]
- 2. Edible to pharmaceutical lactose [lactalisingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nzic.org.nz [nzic.org.nz]
- 6. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]
- 7. Sciencemadness Discussion Board - Easy Extraction of Lactose and Casein from Milk - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. download.cdrfoodlab.com [download.cdrfoodlab.com]
- 11. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 12. Measuring the Lactose content in Dairy Products - Hanna Instruments Africa [blog.hannaservice.eu]
Spectroscopic Analysis of D-Lactose Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of D-Lactose monohydrate. This guide is intended for researchers, scientists, and drug development professionals who utilize lactose (B1674315) as an excipient or study its physicochemical properties. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate a deeper understanding and practical application of these analytical methods.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy is a powerful non-destructive technique for investigating the molecular structure and solid-state properties of this compound. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" of the molecule, allowing for identification, polymorph characterization, and the study of hydration states.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.
A common and convenient method for analyzing solid powders like this compound is Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal. No special sample preparation, such as the creation of KBr pellets, is typically required.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. ATR correction may be applied to the data.
An In-depth Technical Guide to the Physical Characteristics of Different Grades of Lactose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Lactose (B1674315) monohydrate, a disaccharide derived from milk, is a cornerstone excipient in the pharmaceutical industry. Its versatility stems from the availability of numerous grades, each possessing distinct physical characteristics tailored for specific applications in oral solid dosage form development.[1][2] The selection of an appropriate grade of lactose is critical as its physical properties directly influence powder flow, compressibility, and the ultimate quality attributes of the final drug product, such as content uniformity and dissolution.[3][4] This technical guide provides a comprehensive overview of the physical characteristics of different grades of lactose monohydrate, detailed experimental protocols for their evaluation, and a visual representation of key concepts.
Classification and Manufacturing of Lactose Monohydrate Grades
The diverse physical properties of lactose monohydrate grades are a direct result of different manufacturing processes.[5] These processes modify the particle size, shape, and distribution, thereby influencing the powder's bulk properties.[6] The primary methods of manufacturing include milling, sieving, spray drying, and granulation.[5][7]
dot
Caption: Manufacturing processes for different grades of lactose monohydrate.
Core Physical Characteristics and Their Pharmaceutical Implications
The performance of lactose monohydrate in a formulation is dictated by a combination of its physical properties. Understanding these characteristics is paramount for selecting the optimal grade for a given application.
Particle Size Distribution
Particle size and its distribution are fundamental properties that influence many other powder characteristics, including flowability, blend uniformity, and dissolution rate.[6][8] Milled grades typically consist of finer particles, while sieved grades have a coarser and narrower particle size distribution.[5][9] Spray-dried lactose is characterized by spherical agglomerates of fine crystals.[4][6]
Flowability
Good powder flow is essential for ensuring uniform die filling and consistent tablet weight during high-speed tableting operations.[3] Flowability is often assessed using indirect measures such as the Carr's Index, Hausner Ratio, and the Angle of Repose. Sieved and spray-dried lactose grades generally exhibit better flow properties compared to milled grades due to their larger particle size and more regular shape.[5][10] Milled lactose with its smaller and more irregular particles tends to be more cohesive and less free-flowing.[3][11]
Density
Bulk density and tapped density are important for determining the appropriate size of capsules and tablet tooling.[10] Finer grades of lactose generally have lower bulk densities.[10] The difference between tapped and bulk density is used to calculate the Carr's Index and Hausner Ratio, which are indicators of powder compressibility and flowability.[12]
Compressibility and Compactibility
Compressibility refers to a powder's ability to reduce in volume under pressure, while compactibility is the ability of the compressed powder to form a coherent and robust tablet.[13][14] Spray-dried lactose is known for its excellent compressibility, making it ideal for direct compression tableting.[4][11][13] This is attributed to the presence of amorphous lactose which deforms plastically, in synergy with the brittle fracture of the crystalline portion.[4][15] Milled lactose is less compressible and is typically used in wet or dry granulation processes.[7][11][13] Beta-lactose (anhydrous) has been shown to form tablets with superior tensile strength compared to alpha-lactose.[13][14]
Quantitative Data on Physical Characteristics
The following tables summarize typical physical properties for various grades of lactose monohydrate, compiled from multiple sources. It is important to note that these values can vary between manufacturers and even between batches.
Table 1: Particle Size Distribution of Different Lactose Monohydrate Grades
| Grade Type | Example Grade | d10 (µm) | d50 (µm) | d90 (µm) |
| Milled | Pharmatose® 350M | - | 24[8] | - |
| Milled | Pharmatose® 200M | - | 30[8] | - |
| Milled | GranuLac® 200 | ~10-30 | ~50-90 | ~120-180 |
| Sieved | Lactochem® Crystals | 50 | 140 | 240 |
| Spray-Dried | FlowLac® 100 | ~30-60 | ~100-150 | ~200-280 |
| Granulated | SuperTab® 30GR | ~40-80 | ~120-180 | ~250-350 |
Table 2: Flowability and Density Properties of Different Lactose Monohydrate Grades
| Grade Type | Example Grade | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio |
| Milled | Lactose Monohydrate 350M | 0.52[16] | 0.79[16] | 34[16] | 1.52[16] |
| Milled | Lactose Monohydrate 201 | 0.5[17] | 0.8[17] | 37[17] | 1.58[17] |
| Sieved | Lactochem® Crystals | 0.746 | - | - | 1.19 |
| Spray-Dried | FlowLac® 100 | ~0.60 | ~0.75 | ~20 | ~1.25 |
| Granulated | SuperTab® 30GR | ~0.65 | ~0.80 | ~19 | ~1.23 |
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize the physical properties of lactose monohydrate.
dot
Caption: Experimental workflow for lactose monohydrate characterization.
Particle Size Analysis by Laser Diffraction
This technique is widely used for the precise and rapid determination of particle size distribution.[7][18]
Methodology:
-
Sample Preparation: A representative sample of the lactose powder is obtained. For dry dispersion, the powder is used as is. For wet dispersion, the powder is suspended in a suitable non-solvent dispersant (e.g., isopropanol).
-
Instrument Setup: A laser diffraction particle size analyzer is used. The instrument is calibrated and a background measurement is performed.
-
Dispersion: For the dry method, the powder is dispersed in a stream of air at a controlled pressure.[1][14] It is crucial to select a dispersion pressure that effectively deagglomerates the particles without causing particle fracture.[14] For the wet method, the suspension is circulated through the measurement cell, often with the aid of sonication to ensure adequate dispersion.
-
Measurement: The dispersed sample passes through a laser beam. The scattered light pattern is detected by a series of photosensitive detectors.
-
Data Analysis: The instrument's software uses an appropriate optical model (e.g., Fraunhofer or Mie theory) to calculate the particle size distribution from the measured scattering pattern. The results are typically reported as volume-based percentiles (d10, d50, d90).
Bulk Density and Tapped Density
These measurements are performed according to USP <616>.[13][16][19]
Methodology for Bulk Density (Method 1):
-
A sufficient quantity of powder is gently passed through a 1.0 mm sieve to break up any agglomerates.[13]
-
Approximately 100 g of the sieved powder is gently introduced into a 250 mL graduated cylinder without compacting it.[2][13]
-
The powder is carefully leveled, and the unsettled apparent volume (V₀) is read.[13]
-
The bulk density is calculated as the mass of the powder divided by its unsettled volume.[2]
Methodology for Tapped Density:
-
The graduated cylinder containing the powder from the bulk density measurement is secured on a mechanical tapping apparatus.
-
The cylinder is subjected to a specified number of taps (B36270) (e.g., 10, 500, and 1250 taps) from a fixed height (e.g., 14 ± 2 mm).[2][19]
-
The tapped volume is recorded after each tapping interval until the difference between successive volume measurements is negligible (e.g., less than 2 mL).[13]
-
The tapped density is calculated as the mass of the powder divided by the final tapped volume.
Carr's Index and Hausner Ratio
These are calculated from the bulk and tapped density values and provide an indication of the powder's flowability and compressibility.[12][20]
Calculations:
-
Carr's Index (%) = [ (Tapped Density - Bulk Density) / Tapped Density ] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
Angle of Repose
The angle of repose is the angle of the conical pile formed when a powder is poured onto a horizontal surface.[21][22] It is a measure of the powder's internal friction.
Methodology (Fixed Funnel Method):
-
A funnel with a specified orifice diameter is fixed at a certain height above a flat, horizontal surface.
-
The lactose powder is poured through the funnel until the apex of the conical pile just touches the tip of the funnel.
-
The height (h) and the diameter (d) of the powder cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(2h/d).[21]
Compressibility Analysis (Heckel and Kawakita Plots)
These analyses provide quantitative information on the deformation behavior of powders under compression.
Heckel Analysis: This method relates the relative density of the powder bed to the applied pressure.[17][23]
-
Powder is compressed in a die at various compression forces.
-
The dimensions and weight of the resulting compacts are measured to determine their density.
-
A plot of the natural logarithm of (1 / (1 - Relative Density)) versus the applied pressure is constructed.
-
The linear portion of the plot is used to calculate the mean yield pressure (Py), which is inversely proportional to the slope. A lower Py indicates greater plastic deformation.
Kawakita Analysis: This equation describes the volume reduction of a powder bed under pressure.[15][24][25]
-
Similar to the Heckel analysis, the powder is compressed at different pressures, and the volume reduction is measured.
-
The Kawakita equation is applied to the data to determine constants 'a' (related to the total compressibility) and '1/b' (related to the pressure required to achieve half of the total compression).
Compactibility Assessment (Tablet Tensile Strength)
This test measures the mechanical strength of a compressed tablet.[6][26][27]
Methodology:
-
Tablets of a specific dimension are prepared by compressing the lactose powder at a defined compression force.
-
The diameter and thickness of each tablet are measured.
-
The tablet is placed diametrically between the platens of a tablet hardness tester.
-
A compressive load is applied until the tablet fractures. The breaking force (F) is recorded.
-
The tensile strength (σt) is calculated using the following equation for a cylindrical tablet: σt = 2F / (π * D * T), where D is the tablet diameter and T is the tablet thickness.
Relationship Between Physical Properties and Pharmaceutical Applications
The choice of a specific grade of lactose monohydrate is intrinsically linked to the intended pharmaceutical application and manufacturing process. The interplay between the physical characteristics of the lactose grade and the requirements of the dosage form is critical for successful product development.
dot
Caption: Relationship between physical properties and pharmaceutical applications.
-
Milled Lactose: With its fine particle size, milled lactose is well-suited for wet granulation , where the binder solution can effectively agglomerate the fine particles.[1][7] It is also used in formulations where a small particle size is desired to improve blend uniformity with a fine active pharmaceutical ingredient (API).[6]
-
Sieved Lactose: The good flowability of sieved lactose makes it an excellent choice for capsule and sachet filling , where uniform and rapid filling is crucial.[2][5]
-
Spray-Dried Lactose: This grade is the preferred choice for direct compression due to its superior flowability and compressibility.[4][7][28] The spherical nature of the particles ensures good flow, while the combination of crystalline and amorphous lactose provides excellent binding properties.[4]
-
Granulated Lactose: Similar to spray-dried lactose, granulated lactose is also used in direct compression and offers good flow and compaction properties.[6][7]
-
Inhalation Grade Lactose: For dry powder inhalers (DPIs) , specific grades of milled or micronized lactose are used as carriers for the API.[1][21] The particle size of the lactose is critical for the de-agglomeration of the API and its delivery to the lungs.[6]
References
- 1. news-medical.net [news-medical.net]
- 2. pharmastate.academy [pharmastate.academy]
- 3. Powder Testing: Flowability & Densities (Bulk, Tapped) – BioScience Diagnostics Pte Ltd [bioscience.com.sg]
- 4. pharmtech.com [pharmtech.com]
- 5. uspnf.com [uspnf.com]
- 6. Tablet tensile strength: Significance and symbolism [wisdomlib.org]
- 7. dfepharma.com [dfepharma.com]
- 8. matestlabs.com [matestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 12. pharmasciences.in [pharmasciences.in]
- 13. usp.org [usp.org]
- 14. bettersizeinstruments.com [bettersizeinstruments.com]
- 15. Derivation of the Extended Kawakita Equation for Estimating the Yield State of Powder in Die - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Lactose Particle Size Analysis [sympatec.com]
- 19. ftp.uspbpep.com [ftp.uspbpep.com]
- 20. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 21. lfacapsulefillers.com [lfacapsulefillers.com]
- 22. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 23. ajprr.com [ajprr.com]
- 24. Derivation of the Extended Kawakita Equation for Estimating the Yield State of Powder in Die [jstage.jst.go.jp]
- 25. diva-portal.org [diva-portal.org]
- 26. testinglab.com [testinglab.com]
- 27. epj-conferences.org [epj-conferences.org]
- 28. whitesscience.com [whitesscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability of D-Lactose Monohydrate
This guide provides a comprehensive overview of the effects of temperature on the stability of this compound, a common excipient in the pharmaceutical industry. Understanding its thermal behavior is critical for ensuring drug product quality, stability, and efficacy.
Introduction
This compound (C₁₂H₂₂O₁₁·H₂O) is a disaccharide widely used as a filler and binder in solid dosage forms. Its physical and chemical stability can be significantly influenced by temperature, which can lead to changes in its solid-state properties and the formation of degradation products. These changes can impact manufacturability, shelf-life, and even the safety and efficacy of the final drug product. This document details the thermal degradation pathways, kinetics, and analytical methodologies for assessing the stability of this compound.
Physical Stability and Thermal Events
The primary physical event affecting this compound upon heating is the loss of its water of crystallization. This dehydration event is followed by melting and decomposition at higher temperatures. These events can be characterized by thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation: Thermal Events for α-Lactose Monohydrate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Technique | Observations |
| Dehydration | ~142.2 - 143.8 °C[1][2] | ~143 - 146 °C[1] | DSC, TGA | Loss of one mole of water of crystallization (~5% mass loss).[3] This can induce changes in the crystal lattice.[4] |
| Melting/Decomposition | > 214 °C[1][2] | ~220 - 224 °C[3] | DSC, TGA | Melting is closely followed by decomposition. |
Chemical Stability and Degradation Pathways
Elevated temperatures can induce several chemical degradation pathways in this compound, even in the solid state. The main pathways are epimerization, isomerization, Maillard reaction, and caramelization.
3.1 Epimerization
Upon dehydration, solid α-lactose can convert to its anomer, β-lactose. This change in the anomeric composition can affect the physical properties of the excipient.
Data Presentation: Solid-State Epimerization of α-Lactose to β-Lactose
| Temperature (°C) | Holding Time | % Conversion to β-Lactose | Rate Constant (% min⁻¹) |
| 160 °C | - | 11.6 ± 0.9%[1][2] | - |
| 160 °C | 60 min | 29.7 ± 0.8%[1][2] | 0.28[1][2] |
| 190 °C | - | 29.1 ± 0.7%[1][2] | - |
3.2 Isomerization to Lactulose (B1674317)
In the presence of heat, and particularly under alkaline conditions, lactose (B1674315) can isomerize to lactulose.[5] The formation of lactulose is directly proportional to the intensity of the heat treatment.[5]
Data Presentation: Isomerization of Lactose to Lactulose in Aqueous Solution
| Initial pH | Temperature (°C) | Reaction Time (min) | Lactulose Conversion Rate (%) |
| 11 | 60 °C | 70 | 25.9 ± 1.6%[6] |
| 11 | 70 °C | 50 | 27.2 ± 2.1%[6] |
| 12 | 60 °C | 90 | 29.5 ± 1.3%[6] |
| 12 | 70 °C | 70 | 31.5 ± 0.9%[6] |
3.3 Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between a reducing sugar, such as lactose, and an amino group from an amino acid or protein.[7][8] This complex series of reactions leads to the formation of a variety of products, including melanoidins (brown pigments), which can cause discoloration and changes in flavor.[7]
3.4 Caramelization
Caramelization is the thermal decomposition of sugars in the absence of amino compounds. For lactose, this process occurs at high temperatures, leading to the formation of brown-colored products and a characteristic caramel (B1170704) flavor. The caramelization temperature for lactose is approximately 203°C (397°F).
Caption: General workflow for assessing the thermal stability of this compound.
Conclusion
The thermal stability of this compound is a multifaceted issue involving both physical and chemical changes. The initial dehydration event can trigger solid-state transformations such as epimerization. At higher temperatures, more complex chemical degradation occurs through isomerization, Maillard reactions, and caramelization. A thorough understanding of these processes, facilitated by the analytical protocols outlined in this guide, is essential for controlling the quality and ensuring the stability of pharmaceutical formulations containing this widely used excipient. Careful control of temperature during manufacturing and storage is paramount to prevent undesirable changes in the solid-state properties and chemical purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Increase in Lactulose Content in a Hot-Alkaline-Based System through Fermentation with a Selected Lactic Acid Bacteria Strain Followed by the β-Galactosidase Catalysis Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing D-Lactose Monohydrate as a Carbon Source in Escherichia coli Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Lactose monohydrate as a primary carbon source for the fermentation of Escherichia coli. This document outlines the genetic and metabolic principles, detailed experimental protocols, and expected outcomes.
Introduction
Escherichia coli is a versatile host for biotechnological production, capable of metabolizing a variety of carbon sources. While glucose is often the preferred substrate, this compound presents a valuable alternative, particularly in applications involving the well-characterized lac operon system for inducible gene expression. Lactose (B1674315), a disaccharide composed of glucose and galactose, can be efficiently utilized by wild-type E. coli strains.[1][2] This document details the necessary considerations and procedures for successful fermentation of E. coli using this compound.
Principle: The lac Operon and Lactose Metabolism
The metabolism of lactose in E. coli is governed by the lactose (lac) operon, a classic example of prokaryotic gene regulation.[1][3] The operon consists of three structural genes: lacZ, lacY, and lacA.[1][4]
-
lacZ encodes for β-galactosidase, an enzyme that hydrolyzes lactose into glucose and galactose.[1]
-
lacY encodes for β-galactoside permease, a membrane protein that facilitates the transport of lactose into the cell.[1]
-
lacA encodes for galactoside acetyltransferase.
In the absence of lactose, the lac repressor protein, encoded by the lacI gene, binds to the operator region of the operon, preventing transcription by RNA polymerase.[3][4] When lactose is present, a metabolite, allolactose, is formed which binds to the repressor, causing a conformational change that releases it from the operator. This allows for the transcription of the structural genes and subsequent metabolism of lactose.[3][5]
It is important to note that E. coli exhibits a preference for glucose over lactose. In the presence of both sugars, a phenomenon known as catabolite repression occurs, where the metabolism of glucose inhibits the expression of the lac operon.[3][6] Therefore, for efficient lactose utilization, glucose should be absent or at very low concentrations in the fermentation medium.[3]
Figure 1: Simplified signaling pathway of the lac operon in E. coli.
This compound Specifications for Fermentation
For optimal and reproducible fermentation results, it is recommended to use high-purity this compound suitable for microbiological applications. Key specifications to consider are outlined in the table below.
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (Lactose) | ≥ 99.0% |
| Moisture Content | ≤ 5.5% |
| pH (10% solution) | 4.5 - 7.5 |
| Residue on Ignition | ≤ 0.3% |
| Total Aerobic Count | ≤ 100 cfu/g |
| Molds and Yeasts | ≤ 50 cfu/g |
| E. coli | Absent |
Data compiled from various supplier specifications for microbiology-grade this compound.[2][7][8][9][10]
Experimental Protocols
The following protocols provide a general framework for conducting E. coli fermentation using this compound as the primary carbon source. Optimization of specific parameters may be required depending on the E. coli strain and the desired product.
A minimal medium is often preferred to ensure that lactose is the primary carbon source and to avoid catabolite repression.
Minimal Medium (M9) Composition (per liter):
| Component | Amount |
|---|---|
| 5x M9 Salts | 200 mL |
| 1 M MgSO₄ | 2 mL |
| 0.1 M CaCl₂ | 1 mL |
| 20% this compound Solution | 20 mL (for 0.4% final conc.) |
| Sterile Deionized Water | to 1 L |
Preparation Steps:
-
Prepare the 5x M9 salts solution (64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl). Autoclave to sterilize.
-
Prepare the 20% this compound solution (200 g/L) and sterilize by filtration through a 0.22 µm filter.
-
Autoclave the deionized water separately.
-
Aseptically combine the sterile components in a sterile fermentation vessel.
-
Streak the desired E. coli strain onto a Luria-Bertani (LB) agar (B569324) plate and incubate at 37°C overnight.
-
Inoculate a single colony into 5-10 mL of LB broth in a sterile culture tube.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The following day, use this overnight culture to inoculate the main fermentation vessel. A typical inoculation volume is 1-2% of the total fermentation volume.
The optimal conditions for E. coli fermentation on lactose can vary. The following are general starting parameters:
| Parameter | Recommended Range |
| Temperature | 30-37°C |
| pH | 6.5-7.2 (controlled) |
| Agitation | 200-800 rpm (bioreactor) |
| Aeration | 0.5-2.0 vvm (bioreactor) |
Note: For anaerobic fermentation, sparge the medium with an inert gas like nitrogen and do not provide aeration.
Regular sampling is crucial to monitor the progress of the fermentation.
-
Cell Growth: Measure the optical density (OD) at 600 nm (OD₆₀₀) using a spectrophotometer.
-
Lactose Consumption: Quantify the residual lactose concentration in the culture supernatant using High-Performance Liquid Chromatography (HPLC) or enzymatic assays.
-
pH: Monitor the pH of the culture and adjust as necessary with sterile acid or base.
-
Product Formation: If applicable, quantify the concentration of the desired product (e.g., recombinant protein, metabolite) using appropriate analytical techniques.
Figure 2: General experimental workflow for E. coli fermentation using lactose.
Expected Results and Data Presentation
The fermentation of E. coli on lactose will result in biomass production and the synthesis of various metabolites. Under anaerobic conditions, E. coli performs mixed-acid fermentation, producing lactate, acetate, ethanol (B145695), succinate, and formate, along with CO₂ and H₂.[6][11] The specific yields and product distribution can be influenced by the strain, pH, and other fermentation conditions.[11]
Table 1: Example Fermentation Data for E. coli on Lactose
| Time (hours) | OD₆₀₀ | Lactose (g/L) | Acetate (g/L) | Ethanol (g/L) |
| 0 | 0.1 | 4.0 | 0.0 | 0.0 |
| 4 | 0.8 | 3.5 | 0.2 | 0.1 |
| 8 | 2.5 | 2.2 | 0.8 | 0.5 |
| 12 | 4.2 | 0.5 | 1.5 | 1.0 |
| 16 | 4.5 | 0.1 | 1.6 | 1.1 |
This is illustrative data and actual results may vary.
In some engineered strains, lactose fermentation can be directed towards the production of specific biofuels like ethanol or other valuable chemicals. For instance, engineered E. coli has been shown to produce up to 40 g/L of ethanol from concentrated whey permeate, which is rich in lactose.[12]
Troubleshooting
-
No or Slow Growth:
-
Check for glucose contamination: Even small amounts of glucose can cause catabolite repression.
-
Verify lac operon functionality: Ensure the E. coli strain used is capable of metabolizing lactose (lac+). Some laboratory strains may have mutations in the lac operon.
-
Optimize medium composition: Ensure all essential nutrients are present in the minimal medium.
-
-
Low Product Yield:
-
Optimize fermentation parameters: Adjust pH, temperature, and aeration to find the optimal conditions for your specific product.
-
Consider metabolic burden: High levels of recombinant protein expression can stress the cells and reduce overall productivity.
-
Conclusion
This compound is an effective carbon source for E. coli fermentation, particularly for applications involving the lac operon induction system. A thorough understanding of the underlying metabolic pathways and careful control of fermentation conditions are essential for achieving high cell densities and product yields. The protocols and information provided in these application notes serve as a valuable starting point for researchers and professionals in the field of drug development and biotechnology.
References
- 1. lac operon - Wikipedia [en.wikipedia.org]
- 2. uspbpep.com [uspbpep.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. news-medical.net [news-medical.net]
- 5. Khan Academy [khanacademy.org]
- 6. Escherichia coli - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. rpicorp.com [rpicorp.com]
- 9. drugfuture.com [drugfuture.com]
- 10. Lactose Monohydrate USP Monograph USP 44 - NF39 [webofpharma.com]
- 11. The fermentation pathways of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Revolutionizing Recombinant Protein Production: D-Lactose Monohydrate in Auto-Induction Media
Application Note & Protocol
Abstract
For researchers, scientists, and drug development professionals, achieving high-yield, reproducible recombinant protein expression is paramount. Traditional induction methods, often relying on Isopropyl β-D-1-thiogalactopyranoside (IPTG), require careful monitoring of cell growth and manual addition of the inducer, introducing variability and logistical challenges. This document details the application of D-Lactose monohydrate in auto-induction media, a robust and convenient method that eliminates the need for manual induction. This system leverages the natural metabolic regulation of the lac operon in Escherichia coli, leading to spontaneous induction of protein expression at high cell densities. The result is a simplified workflow, increased protein yields, and enhanced reproducibility, making it an ideal choice for both small-scale screening and large-scale protein production.
Introduction
Recombinant protein expression in E. coli is a cornerstone of modern biotechnology. The most common systems utilize the lac operon regulatory elements to control the expression of a target gene. While IPTG, a non-metabolizable analog of allolactose, is a potent inducer, its use necessitates monitoring of optical density (OD) to ensure induction occurs at the optimal cell density.[1][2] Auto-induction media circumvent this requirement by incorporating a precisely balanced mixture of carbon sources, including this compound, that allows for initial cell growth to a high density followed by automatic induction of the target protein.[3][4]
The principle of auto-induction is based on diauxic growth, where the bacteria preferentially metabolize one carbon source before switching to another.[5][6] In this system, glucose is the preferred carbon source, and its presence actively represses the expression of genes under the control of the lac promoter through catabolite repression.[5][6] Once the glucose is depleted, the cellular machinery shifts to metabolize lactose (B1674315). Lactose is taken up by the cell and converted to allolactose, the natural inducer of the lac operon.[1][6] This leads to the derepression of the lac promoter and subsequent high-level expression of the target protein.[1][2] The use of this compound as the inducer is a cost-effective and efficient alternative to IPTG.[7]
Key Advantages of Auto-Induction Media
-
Convenience: Eliminates the need to monitor cell growth (OD600) and manually add an inducer.[1][3][8]
-
High Cell Densities: Formulations are designed to support robust cell growth, leading to higher final cell densities and increased protein yields.[3][4]
-
Reproducibility: The automated nature of the induction process reduces human error and improves experiment-to-experiment consistency.[9]
-
Scalability: The simplified workflow is easily scalable for high-throughput screening of multiple clones or large-scale fermentation for protein purification.[5]
-
Cost-Effective: Lactose is significantly cheaper than IPTG.[7]
Signaling Pathway of Auto-Induction
The molecular mechanism underpinning auto-induction is the tightly regulated lac operon system in E. coli. The process can be broken down into two distinct phases: growth and induction.
Experimental Protocols
Materials and Reagents
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector of interest.
-
Tryptone
-
Yeast Extract
-
NaCl
-
Na₂HPO₄
-
KH₂PO₄
-
This compound
-
D-Glucose
-
Glycerol (50% v/v, sterile)
-
MgSO₄ (1M, sterile)
-
Appropriate antibiotic(s)
-
Sterile water
-
Shaking incubator
-
Spectrophotometer (optional, for monitoring growth)
-
Centrifuge
Media Composition
Several auto-induction media formulations have been developed. The following tables provide compositions for commonly used complex and chemically defined media.
Table 1: Complex Auto-Induction Media Formulations (per 1 Liter)
| Component | ZYP-5052[10] | 2X YT-Autoinduction[11] | Terrific Broth (TB) + Additives[5][12] |
| Base Medium | |||
| Tryptone | 10 g | 20 g | 12 g |
| Yeast Extract | 5 g | 5 g | 24 g |
| NaCl | 5 g | 5 g | - |
| Na₂HPO₄ | 6 g | 6 g | - |
| KH₂PO₄ | 3 g | 3 g | - |
| K₂HPO₄ | - | - | 9.4 g |
| KH₂PO₄ | - | - | 2.2 g |
| Carbon Sources | |||
| Glycerol | 5 g (0.5%) | - | 11.2 g (1.12%) |
| D-Glucose | 0.5 g (0.05%) | 0.5 g (0.05%) | 2.9 g (0.29%) |
| This compound | 2 g (0.2%) | 2 g (0.2%) | 7.6 g (0.76%) |
| Supplements | |||
| (NH₄)₂SO₄ | 2.65 g | - | - |
| MgSO₄ | 0.24 g (1 mM) | - | - |
Note: For solid media, add 15 g/L of agar (B569324) to the base medium before autoclaving.[11] Carbon sources and supplements should be prepared as concentrated stock solutions, filter-sterilized, and added to the autoclaved base medium after it has cooled.
Protocol for Protein Expression in Liquid Culture
-
Prepare Auto-Induction Medium:
-
Prepare the base medium by dissolving the components in 950 mL of distilled water.
-
Autoclave for 15-20 minutes at 121°C.
-
Allow the medium to cool to room temperature.
-
Separately prepare concentrated stock solutions of glucose, lactose, and glycerol. For example, 10% (w/v) glucose, 5% (w/v) lactose, and 50% (v/v) glycerol.[7] Filter-sterilize these solutions.
-
Aseptically add the sterile carbon source stocks and any other required supplements (e.g., MgSO₄, antibiotics) to the cooled base medium to the final desired concentrations.
-
-
Inoculation:
-
Inoculate the auto-induction medium with a single colony from a fresh plate or with a small volume of an overnight starter culture (e.g., 1:200 to 1:1000 dilution).[2]
-
For a 1 L culture, a 1-5 mL inoculum from an overnight culture grown in a non-inducing medium (e.g., LB) is typically sufficient.
-
-
Incubation:
-
Incubate the culture in a shaking incubator. Optimal temperature and shaking speed will depend on the specific protein being expressed.
-
A common starting point is 37°C for initial growth, followed by a temperature shift to 18-30°C for protein expression.[13] For example, incubate at 37°C for 8 hours, then reduce the temperature to 28°C for a further 20 hours.[13]
-
Alternatively, the entire incubation can be carried out at a single temperature (e.g., 24 hours at 30°C).[2]
-
-
Cell Harvesting:
-
After the incubation period (typically 20-24 hours), harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until required for protein purification and analysis.
-
Experimental Workflow
The overall workflow for protein expression using this compound auto-induction media is streamlined and efficient.
Optimization and Troubleshooting
While auto-induction is a robust method, several factors can be optimized to maximize the yield of soluble protein:
-
Temperature: Lower incubation temperatures (e.g., 18-25°C) can enhance the solubility of some proteins.
-
Media Composition: The concentrations of glucose and lactose can be adjusted. A higher glucose concentration can delay induction, while varying the lactose concentration may modulate the level of expression.[9]
-
Aeration: Efficient aeration is crucial for achieving high cell densities. Use baffled flasks and ensure an appropriate culture volume to flask volume ratio (e.g., 1:5 to 1:10).
-
Expression Host: Different E. coli strains may exhibit varying expression levels. It is advisable to test a few common expression hosts.
Conclusion
The use of this compound in auto-induction media represents a significant advancement in recombinant protein expression technology. By simplifying the induction process and promoting high-density cell growth, this method offers a reliable, scalable, and cost-effective solution for producing large quantities of protein. The protocols and guidelines presented here provide a solid foundation for researchers to implement this powerful technique in their workflows, thereby accelerating research and development in the life sciences.
References
- 1. youtube.com [youtube.com]
- 2. Autoinduction for recombinant protein overexpression – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Boosting Auto-Induction of Recombinant Proteins in Escherichia coli with Glucose and Lactose Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Bacterial Protein Expression During Auto-induction Obtained by Alteration of Lac Repressor Dosage and Medium Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoinduction media initial trials · Benchling [benchling.com]
- 8. KRX Autoinduction Protocol: A Convenient Method for Protein Expression [worldwide.promega.com]
- 9. Chemically-defined lactose-based autoinduction medium for site-specific incorporation of non-canonical amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 11. Plate Protein Expression on Autoinduction media [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. paradisiresearch.com [paradisiresearch.com]
Application Notes and Protocols for D-Lactose Monohydrate as a Cryoprotectant for Bacterial Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical process for the long-term storage and maintenance of bacterial cell lines, ensuring their genetic stability and viability for future research and development. The selection of an appropriate cryoprotectant is paramount to minimize cellular damage during the freezing and thawing processes. D-Lactose monohydrate, a disaccharide, has been investigated as an effective cryoprotectant for various bacterial species. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for the cryopreservation of bacterial cell lines.
The mechanism by which lactose (B1674315) protects bacterial cells during cryopreservation is multifaceted. It is thought to exert its protective effect by attaching to the cell surface, which helps to stabilize the cell membrane and prevent damage from ice crystal formation.[1] Additionally, when used as a carbon source during bacterial cultivation, lactose can lead to a reduction in the production of extracellular polysaccharides. This reduction may facilitate a closer association between the cryoprotectant and the cell membrane, thereby enhancing its protective effects.[1]
Quantitative Data on Cryoprotective Efficacy
The following tables summarize the survival rates of various bacterial strains after cryopreservation using this compound, often in combination with other agents.
| Bacterial Strain | Cryoprotectant Composition | Storage Temperature | Survival Rate (%) | Reference |
| Lactobacillus plantarum | 20% Soy peptone + 1% Lactose | -80°C (Freeze-dried) | 80% | [2] |
| Bacillus subtilis | 10% Soy peptone + 5% Lactose | -80°C (Freeze-dried) | 92.9% | [3] |
Note: The effectiveness of this compound as a cryoprotectant can be strain-specific and is often enhanced when used in combination with other substances like peptones or skim milk.
Experimental Protocols
Protocol 1: Cryopreservation of Lactobacillus plantarum using Lactose and Soy Peptone
This protocol is adapted from studies demonstrating the synergistic effect of lactose and soy peptone in preserving the viability of Lactobacillus plantarum during freeze-drying.[2]
Materials:
-
Lactobacillus plantarum culture in appropriate broth medium (e.g., MRS broth)
-
This compound
-
Soy peptone
-
Sterile distilled water
-
Cryovials
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Culture Preparation: Inoculate Lactobacillus plantarum in a suitable broth medium and incubate under optimal conditions to reach the late logarithmic or early stationary phase of growth.
-
Cryoprotectant Solution Preparation:
-
Prepare a 20% (w/v) solution of soy peptone in sterile distilled water.
-
Prepare a 1% (w/v) solution of this compound in sterile distilled water.
-
Mix the two solutions to create the final cryoprotectant medium. Sterilize by autoclaving or filtration.
-
-
Cell Harvesting:
-
Centrifuge the bacterial culture at an appropriate speed (e.g., 5000 x g for 10 minutes) to pellet the cells.
-
Discard the supernatant.
-
-
Resuspension: Resuspend the cell pellet in the prepared cryoprotectant solution. The cell density should be adjusted to a high concentration (e.g., 10^9 - 10^10 CFU/mL) for optimal survival.
-
Freezing:
-
Dispense 1 mL aliquots of the cell suspension into sterile cryovials.
-
Freeze the vials at -80°C. For freeze-drying, follow the manufacturer's protocol for the specific freeze-dryer model.
-
-
Storage: Store the freeze-dried vials at -80°C for long-term preservation.
-
Thawing and Viability Assessment:
-
To revive the culture, rehydrate the freeze-dried pellet with an appropriate broth medium.
-
Perform serial dilutions and plate on suitable agar (B569324) plates to determine the viable cell count (CFU/mL).
-
Calculate the survival rate by comparing the CFU/mL after freeze-drying to the CFU/mL before the process.
-
Protocol 2: General Protocol for Cryopreservation of Bacillus subtilis using Lactose and Soy Peptone
This protocol is based on findings that a combination of soy peptone and lactose is effective for the cryopreservation of Bacillus subtilis.[3]
Materials:
-
Bacillus subtilis culture in a suitable broth medium (e.g., Nutrient Broth)
-
This compound
-
Soy peptone
-
Sterile distilled water
-
Cryovials
-
Centrifuge
-
-80°C freezer
Procedure:
-
Culture Growth: Grow Bacillus subtilis in a suitable broth medium to the desired growth phase.
-
Cryoprotectant Preparation:
-
Prepare a 10% (w/v) solution of soy peptone in sterile distilled water.
-
Prepare a 5% (w/v) solution of this compound in sterile distilled water.
-
Combine the solutions to form the cryoprotectant medium and sterilize.
-
-
Cell Harvesting: Pellet the bacterial cells by centrifugation.
-
Resuspension: Resuspend the cell pellet in the cryoprotectant solution to a high cell density.
-
Freezing:
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezer or an isopropanol (B130326) freezing container and store at -80°C.
-
-
Storage: Maintain the cryovials at -80°C for long-term storage.
-
Thawing:
-
Thaw the vial rapidly in a 37°C water bath until a small amount of ice remains.
-
Immediately transfer the thawed cell suspension to a fresh culture medium.
-
-
Viability Check: Determine the post-thaw viability by plating serial dilutions on appropriate agar plates.
Visualizations
References
Application Notes and Protocols: D-Lactose Monohydrate in Tablet Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Lactose monohydrate, a cornerstone excipient in the pharmaceutical industry for tablet formulation. Its widespread use is attributed to its cost-effectiveness, availability, bland taste, low hygroscopicity, excellent physical and chemical stability, and water solubility.[1][2][3][4][5] This document outlines its various grades, key properties, and detailed protocols for its application in direct compression and wet granulation methods.
Physicochemical Properties and Grades of this compound
This compound is a disaccharide composed of D-galactose and D-glucose.[2] It exists in different forms, with crystalline α-lactose monohydrate being the most common for pharmaceutical applications.[2] Various grades are commercially available, each with distinct physical properties tailored for specific formulation needs.[2]
Table 1: Typical Physicochemical Properties of this compound Grades
| Property | Milled Grades (e.g., GranuLac® 70, 140, 200) | Sieved Grades | Spray-Dried Grades (e.g., FlowLac® 100) | Anhydrous Lactose (B1674315) (e.g., SuperTab 21AN) |
| Primary Particle Form | Sharp-edged crystals | Crystalline | Spherical agglomerates[1][6] | Crystalline (mainly β-lactose)[6] |
| Typical Particle Size (µm) | 10 - 120[7] | Varies by mesh size | 100 - 200 | Varies |
| Flowability | Poor to fair[1][5] | Good | Excellent[1][6] | Good to Excellent[8] |
| Bulk Density (g/cm³) | ~0.5 - 0.6 | ~0.6 - 0.8 | ~0.6 - 0.7 | ~0.7 - 0.8[8] |
| Tapped Density (g/cm³) | ~0.8 - 0.9 | ~0.8 - 0.9 | ~0.7 - 0.8 | ~0.8 - 0.9[8] |
| Compressibility | Good (inherent) but limited by poor flow[6] | Requires a binder | Excellent[4][6] | Excellent[6][9] |
| Primary Compaction Mechanism | Brittle Fracture[6] | Brittle Fracture | Fragmentation and Plastic Deformation[9] | Brittle Fracture[6] |
| Recommended Manufacturing Process | Wet Granulation | Wet Granulation, Capsule/sachet filling | Direct Compression, Dry Granulation[10] | Direct Compression[2] |
Application in Tablet Manufacturing Processes
This compound is a versatile excipient suitable for the two primary methods of tablet production: direct compression and wet granulation.
Direct Compression (DC)
Direct compression is a streamlined and cost-effective method for tablet manufacturing.[1] It requires excipients with excellent flowability and compressibility.[1] Spray-dried and anhydrous grades of lactose are specifically designed for this purpose.[2]
-
Spray-dried lactose consists of spherical agglomerates of fine lactose crystals, which impart excellent flow and compaction properties.[1][6]
-
Anhydrous lactose , primarily composed of β-lactose, also demonstrates superior compaction characteristics.[6]
Experimental Protocol 1: Tablet Formulation by Direct Compression
Objective: To prepare tablets using this compound (spray-dried grade) by the direct compression method and evaluate their physical properties.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Spray-dried this compound (e.g., FlowLac® 100)
-
Microcrystalline Cellulose (MCC) (as a binder/diluent)
-
Croscarmellose Sodium (as a superdisintegrant)
-
Magnesium Stearate (as a lubricant)
Equipment:
-
V-blender or Turbula mixer
-
Single-punch or Rotary tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
-
Analytical balance
Methodology:
-
Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 or #60) to ensure uniformity and break up any agglomerates.
-
Blending:
-
Geometrically mix the API with a portion of the this compound.
-
Add the remaining this compound and Microcrystalline Cellulose to the blender and mix for 10-15 minutes.
-
Add the Croscarmellose Sodium and mix for another 5 minutes.
-
Finally, add the Magnesium Stearate and blend for a short duration (2-3 minutes) to avoid over-lubrication, which can negatively impact tablet hardness.
-
-
Compression:
-
Load the final powder blend into the hopper of the tablet press.
-
Set the desired tablet weight, hardness, and thickness parameters.
-
Compress the blend into tablets.
-
-
Evaluation:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.
-
Hardness (Crushing Strength): Measure the force required to break at least 10 tablets using a hardness tester.
-
Friability: Weigh a sample of tablets, place them in the friabilator, and rotate for a set number of revolutions (e.g., 100). Re-weigh the tablets and calculate the percentage of weight loss. A loss of less than 1% is generally considered acceptable.
-
Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time it takes for all tablets to disintegrate completely in the specified medium (e.g., water at 37°C).
-
Wet Granulation
Wet granulation is a process used to improve the flow and compression characteristics of powder blends, especially for formulations with poor flowability or high drug loading.[1][10] Milled and sifted grades of α-lactose monohydrate are commonly used in this method.[2][11] The process involves the addition of a liquid binder to the powder mixture to form granules.
Experimental Protocol 2: Tablet Formulation by Wet Granulation
Objective: To prepare granules and subsequently tablets using this compound (milled grade) by the wet granulation method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Milled this compound (e.g., GranuLac® 200)
-
Starch or Polyvinylpyrrolidone (PVP) K-30 (as a binder)
-
Purified Water or Ethanol-Water mixture (as a granulating fluid)
-
Croscarmellose Sodium (as a disintegrant)
-
Magnesium Stearate (as a lubricant)
-
Talc (as a glidant)
Equipment:
-
High-shear or low-shear granulator/mixer
-
Fluid bed dryer or tray dryer
-
Sieve or oscillating granulator
-
V-blender or Turbula mixer
-
Tablet press and evaluation equipment (as in Protocol 1)
Methodology:
-
Dry Mixing: Blend the API, this compound, and a portion of the disintegrant in the granulator.
-
Granulation:
-
Prepare the binder solution by dissolving the binder (e.g., PVP K-30) in the granulating fluid.
-
Slowly add the binder solution to the dry powder mix while the granulator is running until a suitable wet mass is formed (endpoint can be determined by the "snowball" test).
-
-
Wet Milling: Pass the wet mass through a coarse sieve to produce wet granules.
-
Drying: Dry the granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved (typically 1-2%).
-
Dry Milling: Mill the dried granules to the desired particle size distribution.
-
Final Blending:
-
Transfer the sized granules to a blender.
-
Add the remaining portion of the disintegrant and the glidant (talc) and mix for 5-10 minutes.
-
Add the lubricant (Magnesium Stearate) and blend for a final 2-3 minutes.
-
-
Compression and Evaluation: Follow steps 3 and 4 from the Direct Compression protocol.
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes and relationships in tablet formulation using this compound.
Caption: Workflow for Direct Compression Tablet Manufacturing.
Caption: Workflow for Wet Granulation Tablet Manufacturing.
Caption: Relationship between Lactose Properties and Tablet Attributes.
Stability Considerations
This compound is generally considered chemically and physically stable.[1] However, a few considerations are noteworthy:
-
Maillard Reaction: Lactose can undergo a Maillard reaction (browning) in the presence of primary amine drugs, which can lead to discoloration and degradation of the API.[12] The anhydrous form of lactose is less prone to this reaction.[12]
-
Moisture Sensitivity: While lactose itself has low hygroscopicity, the "monohydrate" form contains bound water.[2][4] However, studies have shown that this bound water does not necessarily accelerate the degradation of moisture-sensitive drugs compared to anhydrous lactose.[13]
Conclusion
This compound remains an indispensable excipient in tablet formulation due to its versatility, functionality, and cost-effectiveness. The selection of the appropriate grade of lactose is critical and should be based on the chosen manufacturing process (direct compression or wet granulation) and the specific requirements of the drug formulation. The protocols and information provided herein serve as a foundational guide for researchers and formulation scientists in the development of robust and effective solid oral dosage forms.
References
- 1. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactose in Pharmaceutical Applications [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactose Monohydrate: A Key Excipient in Pharmaceutical Formulation [celluloseankit.com]
- 5. researchgate.net [researchgate.net]
- 6. phexcom.cn [phexcom.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Influence of different types of lactose on tablets compactibility [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Lactose Monohydrate as a Carrier in Dry Powder Inhaler (DPI) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lactose monohydrate is the most extensively used excipient in dry powder inhaler (DPI) formulations.[1][2][3][4] Its primary role is to act as a carrier for the micronized active pharmaceutical ingredient (API), facilitating accurate dosing, improving powder flowability, and aiding in the dispersion of the API upon inhalation.[2][4][5] The physicochemical properties of lactose (B1674315), such as particle size distribution, morphology, surface roughness, and flow characteristics, are critical material attributes (CMAs) that significantly influence the performance of a DPI product, particularly the fine particle fraction (FPF) which correlates with the dose delivered to the lungs.[2][5][6]
The Role of this compound in DPI Formulations
In a typical DPI formulation, micronized drug particles (generally 1-5 µm) are blended with larger lactose carrier particles (typically 50-200 µm).[7] This interactive mixture is essential for several reasons:
-
Improved Dosing Uniformity: The small dose of the potent API is uniformly distributed on the surface of the larger carrier particles, ensuring consistent dosing with each actuation.
-
Enhanced Flowability: Micronized APIs are often cohesive and have poor flow properties. Blending with a free-flowing carrier like lactose improves the overall powder flow, which is crucial for consistent filling of the DPI device (e.g., capsules or blisters).[2][4]
-
Aerosolization and Drug Dispersion: During inhalation, the airflow generated by the patient's breath provides the energy to de-agglomerate the drug particles from the lactose carrier. The larger lactose particles, due to their inertia, tend to impact in the upper respiratory tract, while the smaller, liberated drug particles are carried into the deeper regions of the lungs.
The effectiveness of drug-carrier separation is a critical factor for the efficiency of a DPI and is influenced by the balance of adhesive forces between the drug and carrier and the cohesive forces between the drug particles themselves.[8][9]
Key Physicochemical Properties of Inhalation-Grade Lactose
The performance of a DPI formulation is highly dependent on the specific grade of lactose used. Various commercially available lactose grades are engineered to have distinct physicochemical properties.
Particle Size Distribution (PSD)
The particle size of the lactose carrier is a critical parameter.[2][4][10] Coarser carriers generally lead to better flowability, while the presence of fine lactose particles can significantly impact the FPF. The PSD is typically characterized by values such as d10, d50 (median particle size), and d90, which represent the particle diameter below which 10%, 50%, and 90% of the particles (by volume) lie, respectively.
The Influence of Lactose Fines
Lactose fines, which are smaller lactose particles, can be inherently present in a lactose grade or intentionally added to the formulation. The presence of fines has a multifaceted effect on DPI performance:
-
"Active Site" Theory: Fine lactose particles can adhere to high-energy active sites on the surface of the coarse lactose carrier. This can prevent the smaller drug particles from binding too strongly to these sites, leading to easier detachment and improved FPF.[11]
-
Agglomerate Formation: Drug particles can form agglomerates with fine lactose particles. These agglomerates may have better aerodynamic properties than the drug particles alone, leading to improved delivery to the lungs.
-
Flowability: While a high concentration of fines can negatively impact powder flow, a controlled amount can improve the fluidization of the powder bed during inhalation.[12]
Powder Flow Properties
Good powder flow is essential for the manufacturing of DPIs, ensuring uniform and accurate filling of doses.[2] Parameters used to characterize powder flow include the Carr's Index and Hausner Ratio, which are calculated from bulk and tapped density measurements. Powder rheometers can provide more detailed information on the dynamic flow properties of the powder under various conditions, such as aeration and consolidation.[5][13][14]
Surface Properties
The surface roughness and surface energy of the lactose carrier influence the adhesion of the drug particles. A rougher surface can provide more sites for drug particles to adhere, potentially affecting their detachment during inhalation.[2][11][15] Inverse Gas Chromatography (IGC) is a technique used to determine the surface energy of powders, providing insights into the adhesive and cohesive forces at play.[16][17][18][19]
Quantitative Data on Commercial Lactose Grades
The following tables summarize the typical physicochemical properties of various commercially available inhalation-grade lactose monohydrate products. This data is compiled from multiple sources and should be considered as a general guide. For specific applications, it is recommended to obtain the certificate of analysis from the supplier.
Table 1: Particle Size Distribution of Selected Inhalation-Grade Lactose
| Lactose Grade | d10 (µm) | d50 (µm) | d90 (µm) | Reference(s) |
| InhaLac® 70 | - | ~215 | - | [20] |
| InhaLac® 120 | - | ~130 | - | [7][20] |
| InhaLac® 160 | - | ~110 | - | [20] |
| InhaLac® 230 | - | ~100 | - | [7][20] |
| InhaLac® 250 | - | 51.7 ± 0.7 | - | [7] |
| InhaLac® 251 | - | ~50 | - | [20] |
| InhaLac® 400 | - | ~8 | - | [20] |
| InhaLac® 500 | - | - | ≤ 10 | [20] |
| Lactohale® 100 | - | - | - | [21] |
| Lactohale® 200 | - | - | - | [10][21] |
| Pharmatose® 110 | - | - | - | [21] |
| Pharmatose® 325 | - | - | - | [21] |
Table 2: Bulk and Tapped Density of Selected Lactose Grades
| Lactose Grade | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Reference(s) |
| Granulated Lactose (212-250 µm) | 0.68 | 0.82 | [2] |
| Granulated Lactose (425-600 µm) | 0.52 | 0.61 | [2] |
| Granulated Lactose (850-1000 µm) | 0.44 | 0.48 | [2] |
| Pharmatose 100M | >0.20 (Carr's Index) | - | [2] |
Table 3: Other Physicochemical Properties of Inhalation-Grade Lactose
| Property | Typical Values | Measurement Technique | Reference(s) |
| Specific Surface Area | 0.07 - 0.22 m²/g | Gas Adsorption (BET) | [21] |
| True Density | ~1.545 g/cm³ | Gas Pycnometry | [2] |
Experimental Protocols
API-Lactose Blending for DPI Formulations
Objective: To prepare a homogeneous blend of micronized API and lactose carrier for use in DPIs.
Materials and Equipment:
-
Micronized API
-
Inhalation-grade lactose monohydrate
-
Sieve (e.g., 250 µm)
-
Low-shear blender (e.g., Turbula® mixer, V-blender)
-
Spatula
-
Weighing balance
Protocol:
-
Pre-Sieving: Pass both the API and the lactose carrier through a sieve to break up any large agglomerates.
-
Geometric Dilution (for low-dose APIs): a. Weigh the required amount of API. b. Weigh an approximately equal amount of lactose and add it to the API. c. Blend for a specific time (e.g., 5-10 minutes). d. Add an amount of lactose equal to the current blend volume and mix again. e. Repeat this process until all the lactose has been incorporated.
-
Layered Blending: a. Add approximately half of the total lactose amount to the blender. b. Carefully layer the entire amount of API on top of the lactose. c. Add the remaining lactose on top of the API layer.
-
Blending: a. Secure the blender vessel and blend at a defined speed and for a specific duration (e.g., 20-60 minutes). The optimal blending time and speed should be determined for each specific formulation to ensure homogeneity without causing excessive particle attrition.
-
Blend Uniformity Testing: After blending, collect multiple samples from different locations within the blender and analyze the API content to ensure a uniform mixture.
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of lactose carrier and API.
Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS) with a dry powder dispersion unit.
-
Spatula
-
Sample tray
Protocol:
-
Instrument Setup: a. Turn on the instrument and allow it to warm up as per the manufacturer's instructions. b. Select the appropriate lens and measurement range for the expected particle size. c. Perform a background measurement to ensure the optical path is clean.
-
Sample Preparation: Place a representative sample of the powder onto the sample tray of the dry powder feeder.
-
Dispersion Pressure Optimization: a. To ensure complete de-agglomeration without causing particle fracture, the dispersion air pressure needs to be optimized. b. Perform measurements at various pressures (e.g., 0.5, 1, 2, 3, and 4 bar). c. Plot the measured particle size (e.g., d50) against the dispersion pressure. d. Select the pressure at which the particle size reaches a plateau, indicating that the particles are well-dispersed without being broken.
-
Measurement: a. Set the optimized dispersion pressure. b. Start the measurement. The instrument will feed the powder into the measurement zone, and the laser diffraction pattern will be recorded. c. The software will calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
Data Analysis: a. Record the d10, d50, and d90 values. b. Analyze the full particle size distribution curve. c. Repeat the measurement at least three times to ensure reproducibility.
Powder Flow Characterization: Bulk and Tapped Density
Objective: To determine the bulk and tapped density of the lactose powder to calculate the Carr's Index and Hausner Ratio.
Equipment:
-
Graduated cylinder (e.g., 100 mL)
-
Tapped density tester
-
Weighing balance
-
Funnel
Protocol:
-
Bulk Density: a. Weigh the empty graduated cylinder. b. Carefully pour a known mass of the powder (e.g., 50 g) into the graduated cylinder using a funnel. c. Level the surface of the powder bed without compacting it. d. Record the unsettled volume (V₀). e. Calculate the bulk density (ρ_bulk) = mass / V₀.
-
Tapped Density: a. Place the graduated cylinder containing the powder into the tapped density tester. b. Set the instrument to perform a specific number of taps (B36270) (e.g., 500, 750, 1250 taps as per USP <616>).[17] c. After the initial set of taps (e.g., 500), record the volume. d. Continue tapping for the next increment (e.g., 750) and record the volume. e. Continue until the difference in volume between two consecutive sets of taps is less than 2%. f. Record the final tapped volume (V_f). g. Calculate the tapped density (ρ_tapped) = mass / V_f.
-
Calculation of Flowability Indices: a. Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] * 100 b. Hausner Ratio = ρ_tapped / ρ_bulk
In-Vitro Aerosol Performance Testing using a Next Generation Impactor (NGI)
Objective: To determine the aerodynamic particle size distribution (APSD) of the API delivered from the DPI.
Equipment:
-
Next Generation Impactor (NGI)
-
Pre-separator (recommended for carrier-based formulations)
-
Vacuum pump
-
Flow meter
-
DPI device and filled capsules/blisters
-
Induction port (e.g., USP induction port)
-
Mouthpiece adapter
-
Solvent for drug recovery (e.g., methanol, acetonitrile)
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Protocol:
-
NGI Preparation: a. Coat the collection cups of the NGI with a solution (e.g., silicone oil in hexane (B92381) or Tween 80 in ethanol) to prevent particle bounce and re-entrainment. Allow the solvent to evaporate completely. b. Assemble the NGI, ensuring a tight seal between the stages.
-
System Assembly: a. Connect the NGI to the pre-separator (if used), induction port, flow meter, and vacuum pump. b. Ensure all connections are airtight.
-
Flow Rate Determination: a. For DPIs, the test flow rate is determined by the pressure drop across the device. A pressure drop of 4 kPa is typically used to simulate a patient's inhalation effort.[22][23] b. Adjust the vacuum pump to achieve a 4 kPa pressure drop across the DPI device. The resulting flow rate should be used for the test (up to a maximum of 100 L/min).
-
Dose Actuation: a. Load a filled capsule/blister into the DPI device. b. Insert the mouthpiece of the DPI into the mouthpiece adapter of the induction port. c. Actuate the vacuum pump for a specific duration to draw a defined volume of air (e.g., 4 L) through the device and into the NGI.
-
Drug Recovery: a. Carefully disassemble the NGI. b. Rinse the drug deposited in the device, mouthpiece adapter, induction port, pre-separator, and each stage of the NGI with a known volume of a suitable solvent. c. Collect the solutions in separate volumetric flasks.
-
Drug Quantification: a. Analyze the concentration of the API in each sample using a validated analytical method (e.g., HPLC).
-
Data Analysis: a. Calculate the mass of the API deposited on each component of the setup. b. The Emitted Dose (ED) is the total mass of the drug that exits the device. c. The Fine Particle Dose (FPD) is the mass of the drug with an aerodynamic diameter less than a certain cutoff (typically 5 µm). d. The Fine Particle Fraction (FPF) is the FPD expressed as a percentage of the ED or the loaded dose. e. The Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) can be calculated from the cumulative mass of the drug deposited on the NGI stages versus the effective cutoff diameter of each stage.
Conclusion
References
- 1. oindpnews.com [oindpnews.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. bettersizeinstruments.com [bettersizeinstruments.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
- 7. inhalationmag.com [inhalationmag.com]
- 8. pharmtech.com [pharmtech.com]
- 9. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 10. dfepharma.com [dfepharma.com]
- 11. Characterizing the Surface Roughness Length Scales of Lactose Carrier Particles in Dry Powder Inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. news-medical.net [news-medical.net]
- 14. rheologylab.com [rheologylab.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Analysis of the surface energy of pharmaceutical powders by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. azom.com [azom.com]
- 20. Development of a laser diffraction method for the determination of the particle size of aerosolised powder formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmastate.academy [pharmastate.academy]
- 22. copleyscientific.com [copleyscientific.com]
- 23. Good Cascade Impactor Practice (GCIP) and Considerations for “In-Use” Specifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of D-Lactose Monohydrate in Microbial Growth Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Lactose monohydrate in the study of microbial growth kinetics. The protocols detailed below are designed to be adaptable for various research applications, from fundamental microbiology to drug development processes where microbial fermentation is a key component.
Introduction to this compound in Microbiology
This compound, a disaccharide composed of D-galactose and D-glucose, serves as a crucial carbon source for a wide range of microorganisms.[1][2] Its application in microbial growth kinetics studies is widespread due to its relevance in various industrial and biological processes, including dairy fermentation and as a model for studying gene regulation, such as the well-documented lac operon in Escherichia coli.[2] Understanding the kinetics of microbial growth on lactose (B1674315) is fundamental for optimizing fermentation processes, developing probiotics, and studying metabolic pathways.
Key Microbial Growth Kinetic Parameters on this compound
The following table summarizes key kinetic parameters for various microorganisms when grown on this compound. These values are indicative and can vary based on specific strain and experimental conditions.
| Microorganism | Maximum Specific Growth Rate (µmax) (h⁻¹) | Biomass Yield (g biomass / g lactose) | Lactose Consumption Rate (g/L/h) | Reference |
| Lactobacillus delbrueckii subsp. bulgaricus | 0.0824 | 0.119 | Not Specified | |
| Lactobacillus casei subsp. casei | 0.0757 | 0.119 | Not Specified | |
| Lactobacillus fermentum | Not Specified | 0.117 | Not Specified | |
| Lactobacillus delbrueckii subsp. lactis | Not Specified | 0.114 | Not Specified | |
| Bifidobacterium adolescentis | Lower than on galactose, higher than on glucose | 5% lower than on galactose | Not Specified | [3] |
| Escherichia coli (on lactose after glucose depletion) | Slower than on glucose | Not Specified | Not Specified |
Experimental Protocols
General Protocol for Microbial Growth Curve Determination using this compound
This protocol outlines the fundamental steps for generating a microbial growth curve with this compound as the primary carbon source.
3.1.1. Media Preparation:
-
Basal Medium: Prepare a suitable basal medium for the microorganism of interest, omitting any carbon source. Common examples include M9 minimal medium for E. coli or MRS medium for Lactobacillus.
-
This compound Stock Solution: Prepare a sterile 20% (w/v) this compound stock solution by dissolving 20 g of this compound in 100 mL of distilled water and sterilizing by filtration (0.22 µm filter).
-
Final Medium: Aseptically add the this compound stock solution to the sterile basal medium to the desired final concentration (e.g., 0.5% - 2% w/v).
3.1.2. Inoculum Preparation:
-
Inoculate a single colony of the desired microorganism from a fresh agar (B569324) plate into a small volume (5-10 mL) of the prepared lactose-containing medium.
-
Incubate overnight under appropriate conditions (e.g., 37°C with shaking for E. coli, or static incubation for some anaerobes). This will serve as the seed culture.
3.1.3. Growth Curve Experiment:
-
Inoculate a larger volume of the lactose-containing medium with the seed culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate the culture under the desired experimental conditions (temperature, aeration, etc.).
-
At regular time intervals (e.g., every 30-60 minutes), aseptically withdraw a small sample of the culture.
-
Measure the OD₆₀₀ of the sample using a spectrophotometer. Use the sterile growth medium as a blank.
-
For a more detailed analysis, at each time point, also collect samples for:
-
Viable cell counting: Perform serial dilutions and plate on appropriate agar plates to determine Colony Forming Units (CFU)/mL.
-
Lactose concentration analysis: Centrifuge the sample to pellet the cells and store the supernatant for later analysis of residual lactose.
-
3.1.4. Data Analysis:
-
Plot the OD₆₀₀ or log(CFU/mL) against time to generate the growth curve.
-
Identify the different phases of growth: lag, exponential (log), stationary, and death phase.
-
Calculate the maximum specific growth rate (µmax) from the slope of the linear portion of the semi-log plot of biomass concentration versus time during the exponential phase.
-
Determine the doubling time (t_d) using the formula: t_d = ln(2) / µmax.
Protocol for Diauxic Growth of E. coli on Glucose and this compound
This experiment is a classic demonstration of catabolite repression and the function of the lac operon.
3.2.1. Media Preparation:
-
Prepare a minimal medium (e.g., M9 minimal medium) supplemented with two carbon sources: a limiting concentration of glucose (e.g., 0.05% w/v) and a sufficient concentration of this compound (e.g., 0.2% w/v). Sterilize the sugars separately and add them to the autoclaved medium.
3.2.2. Experimental Procedure:
-
Follow the general protocol for generating a growth curve as described in section 3.1.
-
It is crucial to take frequent OD₆₀₀ readings, especially when the growth rate appears to slow down, to accurately capture the lag phase between the two exponential growth phases.
-
At selected time points, take samples to measure the concentrations of glucose and lactose in the medium to correlate their depletion with the growth phases.
3.2.3. Expected Results:
The resulting growth curve will exhibit two distinct exponential phases separated by a lag phase. The first phase corresponds to the consumption of glucose, the preferred carbon source. The lag phase occurs after glucose is depleted, during which the cells induce the expression of the lac operon to metabolize lactose. The second, slower exponential phase corresponds to growth on lactose.
Protocol for Quantifying this compound Consumption
3.3.1. Sample Preparation:
-
At each time point during the growth experiment, collect a 1 mL aliquot of the culture.
-
Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant and store it at -20°C for later analysis.
3.3.2. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying lactose. An HPLC system equipped with a refractive index (RI) detector and a suitable carbohydrate analysis column is typically used. A standard curve of known lactose concentrations must be generated for accurate quantification.
-
DNS (3,5-Dinitrosalicylic Acid) Method: This is a colorimetric method for quantifying reducing sugars. Lactose is a reducing sugar. This method is simpler and more accessible than HPLC but can be less specific if other reducing sugars are present. A standard curve using known concentrations of this compound is required.
Visualization of Metabolic Pathways and Workflows
Lactose Metabolism in E. coli (lac Operon)
The metabolism of lactose in E. coli is regulated by the renowned lac operon. In the absence of lactose, the LacI repressor binds to the operator region, preventing transcription. When lactose is present, allolactose (B1665239) (an isomer of lactose) binds to the repressor, causing a conformational change that prevents it from binding to the operator, thus allowing transcription of the genes required for lactose transport and degradation.
Caption: Regulation and metabolism of lactose via the lac operon in E. coli.
Lactose Metabolism in Lactobacillus
Lactic acid bacteria, such as Lactobacillus, are pivotal in dairy fermentations. They transport lactose into the cell and hydrolyze it into glucose and galactose. These monosaccharides are then typically metabolized through glycolysis and the Leloir pathway, respectively, leading to the production of lactic acid.
Caption: Lactose transport and metabolic pathway in Lactobacillus.
Experimental Workflow for Microbial Growth Kinetics
The following diagram illustrates a typical workflow for a microbial growth kinetics study using this compound.
Caption: Workflow for a microbial growth kinetics experiment.
References
- 1. Cultivation media for lactic acid bacteria used in dairy products | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Metabolism of Bifidobacterium adolescentis MB 239 Growing on Glucose, Galactose, Lactose, and Galactooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Maillard reaction in media with D-Lactose monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with media containing D-Lactose monohydrate. The primary focus is on preventing the Maillard reaction, a common source of experimental variability and cellular toxicity.
Troubleshooting Guides
Issue: Browning or Yellowing of Media After Autoclaving
Q1: My lactose-containing medium turned yellow or brown after autoclaving. What is causing this, and is the medium still usable?
A1: The discoloration you are observing is a classic sign of the Maillard reaction. This chemical reaction occurs between the reducing sugar D-Lactose and amino acids in your medium when subjected to heat. The brown pigments formed are called melanoidins.[1]
Whether the medium is usable depends on the extent of the reaction and the sensitivity of your cell line. Maillard Reaction Products (MRPs) can be toxic to cells, inhibit growth, and interfere with experimental results.[2][3] It is generally recommended to discard discolored media to ensure reproducibility and avoid potential cytotoxic effects.
Visual Indicators of Maillard Reaction:
-
Initial Stages: A slight yellowing of the medium.
-
Advanced Stages: A more pronounced amber to dark brown color.
A simple way to monitor the extent of the Maillard reaction is to measure the absorbance of the medium at 420 nm using a spectrophotometer. An increase in absorbance at this wavelength correlates with the formation of brown pigments.
Issue: Poor Cell Growth or Viability in Lactose-Containing Media
Q2: I'm observing decreased cell proliferation and viability in my experiments using a freshly prepared, autoclaved lactose-containing medium. Could this be related to the Maillard reaction?
A2: Yes, it is highly likely. The Maillard reaction generates numerous byproducts, some of which are known to be cytotoxic.[2] One such compound, 5-hydroxymethylfurfural (B1680220) (5-HMF), has been shown to induce DNA damage and apoptosis in various cell lines.[4][5] Even if the medium does not show significant browning, inhibitory compounds may have formed. For instance, studies on E. coli have shown that autoclaving media with glucose and lysine (B10760008) separately can have inhibitory effects on cell survival.[2]
Troubleshooting Steps:
-
Confirm the Source: Prepare a batch of the same medium but sterilize the lactose (B1674315) solution separately via filtration and add it to the autoclaved base medium. If cell growth and viability improve, the Maillard reaction during autoclaving is the likely cause.
-
Quantify Key MRPs: If you have access to analytical equipment, you can quantify known inhibitory MRPs like 5-HMF or indicators of the reaction's progression such as furosine and Nε-(carboxymethyl)lysine (CML).
Issue: Inconsistent Experimental Results
Q3: My experimental results are inconsistent between different batches of autoclaved lactose-containing media. How can I improve reproducibility?
A3: Inconsistency in the Maillard reaction's extent is a common cause of batch-to-batch variability. The reaction is sensitive to several factors that can be difficult to control perfectly in a standard autoclave cycle.[1]
Factors Influencing Maillard Reaction Inconsistency:
-
Autoclave Cycle Variations: Differences in heat-up and cool-down times between autoclave runs.
-
Media Volume and Container Type: Larger volumes and different container materials can affect heat transfer.
-
Initial pH of the Medium: Small variations in the starting pH can alter the reaction rate.
-
Phosphate Concentration: Phosphate can catalyze the Maillard reaction.[6]
To improve reproducibility, it is crucial to standardize your media preparation protocol. However, the most effective way to eliminate this source of variability is to avoid autoclaving the complete medium.
FAQs: Preventing the Maillard Reaction
Q4: What is the most effective way to prevent the Maillard reaction when preparing media with this compound?
A4: The most effective method is to separate the heat-labile and reactive components .
-
Filter Sterilization: Prepare the base medium without D-Lactose and autoclave it. Prepare a separate, concentrated D-Lactose solution and sterilize it by passing it through a 0.22 µm filter. Aseptically add the sterile lactose solution to the cooled, autoclaved base medium. This is the industry-standard and most recommended method.[7]
-
Separate Autoclaving: If filter sterilization is not an option, you can autoclave the D-Lactose solution separately from the amino acid-containing components of the medium. While some degradation of lactose can still occur, this method prevents the primary Maillard reaction between sugars and amino acids.[1]
Q5: Are there alternative sterilization techniques to autoclaving for the complete medium?
A5: Yes, gamma irradiation is a viable alternative for sterilizing heat-sensitive materials.[8] It is a "cold process" that does not involve high temperatures, thus preventing the Maillard reaction.[8] However, it's important to note that gamma radiation can lead to the fragmentation of lactose into other monosaccharides. The suitability of this method would need to be validated for your specific application.
Q6: If I must autoclave the complete medium, how can I minimize the Maillard reaction?
A6: While not ideal, you can take steps to reduce the extent of the Maillard reaction:
-
Lower the pH: The Maillard reaction is generally slower at a lower pH.[3] Adjusting the medium's pH to the lower end of the acceptable range for your cells before autoclaving may help. However, be aware that the autoclaving process itself can alter the pH.[9]
-
Optimize the Autoclave Cycle: Use the shortest possible autoclave cycle that still ensures sterility. Minimizing the time at high temperatures is crucial.[9]
-
Consider Media Composition: Be mindful of components that can accelerate the reaction, such as high concentrations of phosphate.[6]
Q7: Are there any inhibitors I can add to my medium to prevent the Maillard reaction?
A7: In the food industry, compounds like L-cysteine have been shown to inhibit the Maillard reaction by trapping reactive intermediates. While L-cysteine is a common component of cell culture media, its use as a Maillard reaction inhibitor in this context is not well-documented. Adding inhibitors could have unintended effects on cell metabolism and experimental outcomes. Therefore, modifying the sterilization procedure is a safer and more effective approach.
Data Presentation
Table 1: Comparison of Sterilization Methods for Lactose-Containing Media
| Sterilization Method | Maillard Reaction Risk | Impact on Lactose | Throughput | Equipment | Recommendation |
| Autoclaving Complete Medium | High | Significant degradation and MRP formation | High | Autoclave | Not Recommended |
| Separate Autoclaving | Low | Some degradation of lactose | Moderate | Autoclave | Acceptable Alternative |
| Filter Sterilization of Lactose | Very Low | Minimal | Low to Moderate | Filtration Unit | Highly Recommended |
| Gamma Irradiation | Very Low | Fragmentation into monosaccharides | High | Gamma Irradiator | Application-Specific |
Table 2: Common Maillard Reaction Products and their Impact on Cell Culture
| Product | Stage of Reaction | Impact on Cell Culture | Detection Method |
| Amadori Products | Early | Reduced nutritional value | HPLC (as Furosine) |
| Furosine | Early (Marker) | Indicator of heat damage, potential cytotoxicity at high concentrations[10] | HPLC |
| 5-Hydroxymethylfurfural (5-HMF) | Intermediate | Cytotoxic, induces DNA damage and apoptosis[4][5] | HPLC, Spectrophotometry |
| Nε-(carboxymethyl)lysine (CML) | Advanced | Indicator of advanced glycation, associated with cellular stress | ELISA, HPLC-MS |
| Melanoidins | Final | Browning of media, can have inhibitory effects | Spectrophotometry (420 nm) |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Maillard Browning
This method provides a quick assessment of the final stage of the Maillard reaction.
Methodology:
-
Prepare your lactose-containing medium according to your protocol.
-
Take a sample of the medium before sterilization to use as a blank.
-
After sterilization (e.g., autoclaving), allow the medium to cool to room temperature.
-
Using a spectrophotometer, measure the absorbance of the sterilized medium at 420 nm, using the unsterilized medium as the blank.
-
An increase in absorbance indicates the formation of melanoidins.
Protocol 2: Quantification of Nε-(carboxymethyl)lysine (CML) using ELISA
This protocol is for a more specific and sensitive quantification of an advanced Maillard reaction product. Commercial ELISA kits are available for this purpose.
Methodology (Example using a competitive ELISA kit):
-
Sample Preparation: Dilute your cell culture medium sample with the provided assay diluent to fall within the kit's standard curve range.
-
Assay Procedure:
-
Add standards and diluted samples to the CML-conjugate pre-coated microplate wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add the anti-CML antibody to each well and incubate for 1 hour.
-
Wash the plate multiple times with the provided wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the CML concentration in your samples by comparing their absorbance to the standard curve.
Protocol 3: HPLC Analysis of Maillard Reaction Products
High-Performance Liquid Chromatography (HPLC) can be used for the detailed analysis and quantification of various MRPs, including furosine and 5-HMF.
General Methodology:
-
Sample Preparation:
-
Centrifuge the cell culture medium to remove any particulate matter.
-
For some analyses, such as furosine, acid hydrolysis of the sample is required to release the bound form.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Use an appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography).
-
Develop a suitable mobile phase gradient to separate the compounds of interest.
-
Set the detector to the appropriate wavelength for the target analyte (e.g., 280 nm for furosine).
-
-
Quantification:
-
Run a series of known standards to generate a calibration curve.
-
Quantify the MRPs in your samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Inhibitory Effect of Maillard Reaction Products on Growth of the Aerobic Marine Hyperthermophilic Archaeon Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tuttnauer.com [tuttnauer.com]
- 9. Mastering Culture Media Preparation: 7 Key Considerations for Accuracy, Efficiency and Sustainability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lactase Hydrolysis of D-Lactose
Welcome to the technical support center for the enzymatic hydrolysis of D-lactose using lactase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for lactase activity?
A1: The optimal conditions for lactase activity are highly dependent on the source of the enzyme. Generally, lactase functions best in slightly acidic to neutral conditions and at temperatures near or just above room temperature. Extreme pH values or high temperatures can lead to denaturation and loss of enzyme function.[1][2] Below is a summary of optimal conditions reported for lactase from different sources.
Q2: How does substrate concentration affect the rate of lactose (B1674315) hydrolysis?
A2: The rate of an enzyme-catalyzed reaction, including lactose hydrolysis, is typically influenced by the concentration of the substrate (D-lactose).[3] Initially, as the substrate concentration increases, the reaction rate also increases because there are more substrate molecules available to bind to the active sites of the enzyme.[4] However, once the enzyme's active sites become saturated with the substrate, further increases in substrate concentration will not significantly increase the reaction rate.[4] At this point, the reaction has reached its maximum velocity (Vmax).[3]
Q3: What are common inhibitors of lactase activity?
A3: Lactase activity can be inhibited by certain molecules, including the products of the hydrolysis reaction itself. Galactose, one of the products of lactose breakdown, is known to be a competitive inhibitor of lactase.[5][6] Glucose, the other product, has been identified as a non-competitive inhibitor.[5] The presence of these products can therefore slow down the rate of lactose hydrolysis.[7]
Q4: How can I measure the rate of lactose hydrolysis?
A4: The rate of lactose hydrolysis can be determined by measuring the concentration of its products, glucose and galactose, over time.[8][9] Common methods include:
-
Glucose oxidase-based assays: These are highly specific for glucose and can be performed using commercially available kits or a glucose meter.[6][10]
-
High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify both glucose and galactose, providing a precise measurement of the hydrolysis products.[8][11]
-
Spectrophotometric methods: These involve using a spectrophotometer to measure changes in absorbance at a specific wavelength that correspond to the formation of a product.[12]
Data Presentation
Table 1: Optimal pH and Temperature for Lactase from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus oryzae (Fungal) | 4.5 - 5.0 | 50 - 55 | [13] |
| Kluyveromyces lactis (Yeast) | 6.5 | 37 - 45 | [13][14] |
| Bacillus licheniformis (Bacterial) | 5.5 - 6.0 | ~70 | [13][14] |
| Escherichia coli (Bacterial) | 7.0 - 7.5 | 46 | [15] |
| Human | ~6.0 | ~37 | [1][16] |
| Commercial Fungal Lactase | Not Specified | 52 - 57 (125-135°F) | [17] |
Note: The optimal conditions can vary slightly based on the specific strain, purity of the enzyme, and the buffer system used in the experiment.[18]
Experimental Protocols
Protocol 1: Determination of Optimal pH for Lactase Activity
This protocol outlines the steps to identify the pH at which lactase exhibits maximum activity.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 10). A common approach is to mix two stock buffers, such as boric acid/citric acid and Na3PO4, in varying ratios to achieve the desired pH levels.
-
Prepare Substrate and Enzyme Solutions: Prepare a stock solution of D-lactose and a separate stock solution of the lactase enzyme.
-
Set Up Reactions: In a series of test tubes, add a fixed volume of the lactose solution and a specific buffer to each tube.[10] Ensure each tube has a different pH buffer.
-
Equilibrate Temperature: Place the test tubes in a water bath set to the known optimal temperature of the enzyme (if available) or a standard temperature like 37°C for a few minutes to allow the solutions to reach the desired temperature.
-
Initiate the Reaction: Add a fixed volume of the lactase enzyme solution to each test tube to start the hydrolysis reaction.[10]
-
Incubate: Incubate the reactions for a specific period (e.g., 10-15 minutes).[10]
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a strong base like 4% K2CO3) or by heat inactivation.
-
Measure Product Formation: Quantify the amount of glucose produced in each tube using a suitable assay (e.g., glucose oxidase assay).[10]
-
Analyze Data: Plot the enzyme activity (rate of glucose production) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for Lactase Activity
This protocol describes the methodology to find the temperature at which lactase activity is highest.
-
Prepare Substrate and Enzyme Solutions: Prepare stock solutions of D-lactose and the lactase enzyme.
-
Set Up Reactions: In a series of test tubes, add a fixed volume of the lactose solution.
-
Temperature Incubation: Place the test tubes in separate water baths set to a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).[12] Allow the solutions to equilibrate to the respective temperatures.
-
Initiate the Reaction: Add a fixed volume of the lactase enzyme solution to each test tube.[12]
-
Incubate: Keep each tube at its designated temperature for a fixed duration (e.g., 5-10 minutes).[12]
-
Stop the Reaction: Stop the reaction in each tube.
-
Measure Product Formation: Determine the concentration of glucose in each sample.
-
Analyze Data: Plot the enzyme activity versus temperature to identify the optimal temperature.[12]
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for lactase activity.
References
- 1. lactosolution.com [lactosolution.com]
- 2. education.seattlepi.com [education.seattlepi.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 5. In Vitro Analysis of Lactase Activity in Commercial Probiotics [westminsteru.edu]
- 6. researchgate.net [researchgate.net]
- 7. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. csef.usc.edu [csef.usc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. brainly.com [brainly.com]
- 13. scribd.com [scribd.com]
- 14. Effect of Temperature, pH and Amount of Enzyme Used in the Lactose Hydrolysis of Milk [scirp.org]
- 15. STUDIES ON THE LACTASE OF ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. csef.usc.edu [csef.usc.edu]
- 18. biovenlactase.com [biovenlactase.com]
Improving solubility of D-Lactose monohydrate in complex buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of D-Lactose monohydrate in complex buffer systems.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in laboratory and manufacturing settings.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SOL-001 | Why is my this compound dissolving so slowly? | This compound is known to dissolve slowly in water.[1] The dissolution rate is influenced by particle size, temperature, and agitation. Coarser crystals will dissolve more slowly than finer particles.[1] | 1. Increase Agitation: Use a magnetic stirrer or overhead mixer to create a vortex that facilitates the dispersion and dissolution of the powder. 2. Reduce Particle Size: If possible, use a grade of this compound with a smaller particle size. Note that micronized lactose (B1674315) may have poor flow properties.[1] 3. Increase Temperature: Gently warming the buffer while stirring can significantly increase the dissolution rate. |
| SOL-002 | I'm seeing precipitation after dissolving this compound in my buffer and storing it. What is happening? | Lactose can form supersaturated solutions, which may lead to crystallization over time.[2] The presence of certain salts in your buffer can also decrease the solubility of lactose, leading to precipitation.[3][4] For example, sodium phosphate (B84403) has been observed to decrease lactose solubility.[4] | 1. Avoid Supersaturation: Do not exceed the known solubility limit of lactose at the storage temperature. 2. Buffer Composition Review: If your buffer contains high concentrations of salts known to decrease lactose solubility (e.g., sodium phosphate, salts with divalent cations like Ca²⁺), consider reducing their concentration if your experimental design allows.[3][4] 3. pH Adjustment: The rate of mutarotation, which influences the final solubility, is slowest at around pH 5.0 and increases at more acidic or alkaline pH values.[2] Adjusting the pH of your buffer may help in achieving equilibrium solubility faster. |
| SOL-003 | My solution of this compound in a phosphate buffer appears cloudy. How can I fix this? | Cloudiness, or turbidity, can be due to undissolved lactose particles or the formation of insoluble complexes. The presence of certain ions, such as phosphate, can impact lactose solubility.[4] | 1. Gentle Heating: Warm the solution to 50°C while stirring to aid dissolution.[5] 2. Filtration: If heating does not resolve the issue, the cloudiness may be due to insoluble impurities. Filter the solution through a 0.22 µm or 0.45 µm filter. 3. Consider Potassium Phosphate: Studies have shown that potassium phosphate can increase lactose solubility, whereas sodium phosphate can decrease it.[4] If feasible, substituting sodium phosphate with potassium phosphate in your buffer formulation could improve solubility. |
| SOL-004 | Can I prepare a highly concentrated stock solution of this compound in a buffer? | Preparing highly concentrated stock solutions can be challenging due to the relatively low solubility of α-lactose monohydrate at room temperature.[6] The final equilibrium solubility is a result of the mutarotation of α-lactose to the more soluble β-lactose.[1][2] | 1. Temperature Elevation: Increase the temperature of the buffer during preparation to dissolve a higher amount of lactose. The solubility of lactose increases significantly with temperature.[1][7] 2. pH Control: The rate of mutarotation is pH-dependent.[2] Preparing the solution at a slightly alkaline pH (e.g., pH 9) can accelerate the attainment of equilibrium solubility.[2] 3. Incremental Addition: Add the this compound powder to the buffer in small portions while stirring continuously to prevent clumping and aid dissolution. |
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in water?
The solubility of this compound in water is temperature-dependent. At 15°C, it is approximately 20 g/100 mL, and at 20°C, the final solubility at equilibrium is about 18.2 g per 100 g of water.[2][8] The solubility increases significantly with increasing temperature.[1][7]
2. How does pH affect the solubility of this compound?
The equilibrium solubility of lactose is not directly influenced by pH. However, the rate at which this equilibrium is reached is pH-dependent due to its effect on the mutarotation of α-lactose to β-lactose. The rate of mutarotation is slowest at approximately pH 5.0 and increases in more acidic or alkaline conditions.[2] Equilibrium is reached much faster at a pH of 9.0.[2]
3. What is the effect of common buffer salts on the solubility of this compound?
The presence of salts can either increase or decrease the solubility of lactose. This is due to interactions between the ions and water molecules, which can alter the structure of the water available to dissolve the lactose.[3][4]
-
Potassium phosphate has been shown to increase lactose solubility.[4]
-
Sodium phosphate can decrease lactose solubility.[4]
-
Divalent cations such as Ca²⁺ and Mg²⁺ can also reduce lactose solubility.[3][4]
-
The overall ionic strength of the buffer can also play a role.
4. Are there any organic solvents that can be used to dissolve this compound?
This compound is practically insoluble in ethanol, diethyl ether, and chloroform.[8] Its solubility decreases with an increase in the concentration of alcohols like ethanol.[9] Therefore, the use of organic co-solvents to improve the solubility of this compound in aqueous buffers is generally not effective.
5. How can I accurately determine the concentration of dissolved lactose in my buffer?
Several methods can be used to determine the concentration of dissolved lactose:
-
High-Performance Liquid Chromatography (HPLC): This is a precise and accurate method for quantifying lactose, even in the presence of other sugars.[10]
-
Enzymatic Assays: These methods use the enzyme β-galactosidase to break down lactose into glucose and galactose, which can then be measured. These assays are highly specific to lactose.[10][11]
-
Refractive Index: The refractive index of a solution is proportional to the concentration of the dissolved solute. This can be a quick method for determining lactose concentration, but it requires a calibration curve and may be affected by other components in the buffer.[12]
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g water) |
| 0 | ~12 |
| 15 | ~18.2 |
| 20 | ~20 |
| 25 | ~21.8 |
| 30 | ~24.4 |
| 40 | ~32.7 |
| 60 | ~58.4 - 59 |
(Data compiled from various sources, including[2][13])
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound in a Complex Buffer
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at a given temperature.
Materials:
-
This compound
-
The complex buffer of interest (e.g., Phosphate Buffered Saline, TRIS-HCl, Citrate buffer)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.45 µm pore size)
-
Suitable analytical instrument for lactose quantification (e.g., HPLC-RI, enzymatic assay kit)
Procedure:
-
Prepare the desired complex buffer and adjust the pH to the target value.
-
Add an excess amount of this compound to a known volume of the buffer in a sealed container. The excess is to ensure that a saturated solution is achieved.
-
Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution and mutarotation processes reach equilibrium.
-
After equilibration, stop the agitation and allow any undissolved solids to settle for at least 5 hours.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with an appropriate solvent (e.g., water or mobile phase for HPLC).
-
Quantify the concentration of lactose in the diluted sample using a validated analytical method such as HPLC or an enzymatic assay.
-
Calculate the solubility of this compound in the buffer, taking into account the dilution factor.
Visualizations
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. alcpo.org.ly [alcpo.org.ly]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Effect of alcohols on lactose solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdrfoodlab.com [cdrfoodlab.com]
- 11. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Issues with different grades of lactose monohydrate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding issues that may arise from using different grades of lactose (B1674315) monohydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between pharmaceutical-grade and food-grade lactose monohydrate?
A1: The primary differences lie in their purity and the stringency of their quality control. Pharmaceutical-grade lactose monohydrate undergoes more rigorous purification processes to ensure it meets pharmacopeia standards (e.g., USP, Ph. Eur., JP).[1] This results in a higher purity product, typically exceeding 99.6%, with lower levels of impurities such as proteins (like β-Lactoglobulin), ash, and vitamins.[1] Food-grade lactose, while safe for consumption, may have a wider range of acceptable impurity levels.
Q2: Can the grade of lactose monohydrate affect my cell culture performance?
A2: Yes, the grade of lactose monohydrate can significantly impact cell culture performance. Variability in raw materials is a known challenge in bioprocessing.[2][3][4][5] Impurities present in lower-grade lactose, such as endotoxins and heavy metals, can negatively affect cell growth, viability, and even alter the quality of the final product.[6]
Q3: What are endotoxins and why are they a concern in cell culture?
A3: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[7][8] They are a major concern because they can elicit strong immune responses in vivo and affect cell growth and function in vitro, even at very low concentrations.[7][9][10] Effects can range from altered cell proliferation and cytokine production to the inhibition of recombinant protein production.[9][11][12]
Q4: How does the particle size of lactose monohydrate impact its use in cell culture media preparation?
A4: The particle size of lactose monohydrate primarily affects its dissolution rate and handling properties.[13][14][15] Finer particles have a larger surface area, which can lead to faster dissolution in media.[14] However, very fine powders can be more difficult to handle due to cohesiveness and potential for dust generation.[13] Inconsistent particle size between batches can lead to variability in media preparation and, consequently, in cell culture performance.
Q5: My cells are growing poorly after switching to a new batch of lactose monohydrate. What could be the cause?
A5: Poor cell growth after switching batches of a raw material like lactose monohydrate often points to variability in the material's quality.[2][3] Potential causes include:
-
Higher levels of endotoxin (B1171834) contamination: Even trace amounts can be detrimental to some cell lines.
-
Presence of heavy metal impurities: These can be toxic to cells.[16][17]
-
Variations in particle size: This can affect the concentration of dissolved lactose if not fully solubilized.
-
Presence of other organic impurities: Residual proteins or other organic molecules could inhibit cell growth.
It is advisable to qualify new batches of raw materials to ensure consistency.[5]
Troubleshooting Guides
Issue 1: Decreased Cell Viability and Growth
Symptoms:
-
Lower viable cell density compared to previous cultures.
-
Increased percentage of dead cells.
-
Changes in cell morphology.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Endotoxin Contamination | 1. Quantify Endotoxin Levels: Test the lactose monohydrate powder for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[18][19][20][21][22] 2. Source Low-Endotoxin Lactose: If levels are high, switch to a higher purity, low-endotoxin grade of lactose monohydrate.[22] 3. Review Lab Practices: Ensure all labware and water used for media preparation are pyrogen-free.[23] |
| Heavy Metal Contamination | 1. Test for Heavy Metals: Analyze the lactose powder for the presence of heavy metals such as lead, cadmium, copper, and nickel using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[24][25][26][27][28] 2. Switch Supplier/Grade: If heavy metal levels are elevated, source lactose from a different supplier or a higher purity grade with stricter specifications for elemental impurities.[2] |
| Incorrect Lactose Concentration | 1. Verify Dissolution: Ensure the lactose is fully dissolved during media preparation. Particle size variations can affect dissolution rates.[14] Consider sterile filtration after dissolution. 2. Confirm Formulation: Double-check calculations and weighing procedures for media preparation. |
Issue 2: Inconsistent Product Titer or Quality
Symptoms:
-
Batch-to-batch variability in recombinant protein yield.
-
Changes in critical quality attributes (CQAs) of the product, such as glycosylation patterns.[8]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Sub-lethal Levels of Impurities | 1. Correlate Impurity Levels with Product Quality: Analyze different lots of lactose for impurities (endotoxins, heavy metals) and correlate these levels with product titer and quality data. Some impurities may not kill cells but can affect their metabolic state and protein production machinery.[9][12] 2. Tighten Raw Material Specifications: Work with your supplier to establish tighter specifications for critical impurities.[4] |
| Metabolic Shift due to Carbon Source Variability | 1. Monitor Metabolites: Analyze glucose, galactose, and lactate (B86563) levels in your cell culture. CHO cells can metabolize galactose, a component of lactose, which can alter lactate metabolism.[29] 2. Ensure Consistent Lactose Quality: Variability in the α- and β-anomer ratio of lactose could potentially influence its uptake and metabolism. Using a consistent, high-purity grade can minimize this.[1] |
Data Presentation
Table 1: Potential Impact of Lactose Monohydrate Impurities on Cell Culture
| Impurity | Typical Concentration in Low vs. High Grade | Potential Effect on Cell Culture | Recommended Action |
| Endotoxins | High Grade: < 0.1 EU/mg Low Grade: > 1 EU/mg | Reduced cell viability, altered cytokine production, decreased protein expression.[9][11] Effects are cell line dependent.[9] | Test incoming raw material using LAL assay.[18][19] Use low-endotoxin grade lactose.[22] |
| Heavy Metals (e.g., Pb, Cd, Cu) | High Grade: ppm levels Low Grade: ppm to ppb levels | Cellular toxicity, inhibition of enzyme function, reduced cell growth.[16][17][30] | Quantify using ICP-MS.[24][25][27] Source high-purity lactose with specifications for elemental impurities. |
| Proteins (e.g., β-Lactoglobulin) | High Grade: Trace amounts Low Grade: Higher residual levels | Potential for immunogenic reactions in final product; may provide an unintended source of nutrients, leading to variability. | Use highly purified pharmaceutical grade lactose.[1] |
Experimental Protocols
Protocol 1: Endotoxin Testing of Lactose Monohydrate via Gel-Clot LAL Assay
This protocol is a simplified overview. Please refer to the LAL test kit manufacturer's instructions for detailed procedures.
-
Sample Preparation:
-
Accurately weigh 100 mg of lactose monohydrate powder.
-
Dissolve in 10 mL of LAL Reagent Water (LRW) in a pyrogen-free glass tube.
-
Vortex for at least 15 minutes to ensure complete dissolution.[18] This creates a 10 mg/mL solution.
-
-
Control Standard Endotoxin (CSE) Preparation:
-
Reconstitute a vial of CSE with a known amount of LRW to create a stock solution (e.g., 100 EU/mL).
-
Perform a series of two-fold dilutions of the CSE stock with LRW to create standards that bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).[18]
-
-
Assay Procedure:
-
Pipette 0.1 mL of each CSE dilution, the lactose sample solution, and LRW (as a negative control) into separate pyrogen-free reaction tubes.
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest endotoxin concentration.[18]
-
Gently mix and incubate the tubes in a 37°C ± 1°C water bath for 60 ± 2 minutes.[18]
-
-
Reading Results:
-
After incubation, carefully invert each tube 180°.
-
A positive result is the formation of a solid gel that remains intact at the bottom of the tube.[18]
-
The endotoxin concentration in the sample is calculated based on the endpoint of the CSE dilutions.
-
Protocol 2: Quantification of Heavy Metals using ICP-MS
This protocol provides a general workflow. Specific parameters will depend on the instrument and target elements.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of lactose monohydrate powder into a clean, acid-leached digestion vessel.
-
Add 5-10 mL of trace metal grade nitric acid (HNO₃).
-
Digest the sample using a microwave digestion system according to a validated program.
-
After cooling, dilute the digested sample to a final volume (e.g., 50 mL) with ultrapure water.[27]
-
-
Calibration Standards:
-
Prepare a series of multi-element calibration standards from a certified stock solution in a matrix that matches the diluted sample (e.g., 2% HNO₃).[27]
-
The concentration range should cover the expected levels of heavy metals in the sample.
-
-
ICP-MS Analysis:
-
Set up the ICP-MS instrument with appropriate parameters (e.g., plasma power, gas flow rates).
-
Use an internal standard solution to correct for matrix effects and instrument drift.[27]
-
Analyze the blank, calibration standards, and prepared lactose sample.
-
The concentration of each heavy metal in the original lactose sample is calculated based on the calibration curve and the dilution factor.
-
Visualizations
Caption: Endotoxin (LPS) signaling pathway via TLR4.
Caption: Troubleshooting workflow for raw material issues.
References
- 1. Edible to pharmaceutical lactose [lactalisingredients.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Managing Raw Material Variability Over the Life-cycle of a Molecule | PDF [slideshare.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Impacts on product quality attributes of monoclonal antibodies produced in CHO cell bioreactor cultures during intentional mycoplasma contamination events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. bcis.gr [bcis.gr]
- 11. Reexamination of the effect of endotoxin on cell proliferation and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of E. coli endotoxin on mammalian cell growth and recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Understanding the effect of lactose particle size on the properties of DPI formulations using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of heavy metals on cellular growth, metabolism and integrity of cultured Chinese hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Heavy Metals on Bacterial Growth, Biochemical Properties and Antimicrobial Susceptibility [pubs.sciepub.com]
- 18. frederick.cancer.gov [frederick.cancer.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Limulus Amebocyte Lysate Assay - Embryotech Laboratories Inc [embryotech.com]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. lonzabio.jp [lonzabio.jp]
- 23. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 24. ambic.org [ambic.org]
- 25. researchgate.net [researchgate.net]
- 26. In-line HPLC-ICP-MS method for the rapid speciation and quantification of metal constituents in cell culture media - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 27. agilent.com [agilent.com]
- 28. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 29. Effects of various disaccharide adaptations on recombinant IgA1 production in CHO-K1 suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Heavy Metals Induced Modulations in Growth, Physiology, Cellular Viability, and Biofilm Formation of an Identified Bacterial Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Growth Inhibition by High Lactose Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bacterial growth in high lactose (B1674315) environments.
Frequently Asked Questions (FAQs)
Q1: Why is my bacterial culture not growing, or growing very slowly, in a medium with high lactose concentration?
A1: Several factors can contribute to poor bacterial growth in the presence of high lactose concentrations:
-
Catabolite Repression: If a more easily metabolizable sugar like glucose is present in your medium, bacteria will preferentially use it over lactose. This phenomenon, known as catabolite repression, effectively shuts down the expression of genes required for lactose metabolism (the lac operon) until the glucose is depleted. This results in a biphasic growth pattern called "diauxic growth," with a lag phase occurring after glucose exhaustion while the machinery for lactose utilization is synthesized.[1][2][3]
-
Osmotic Stress: High concentrations of any sugar, including lactose, increase the osmotic pressure of the growth medium.[4] This can lead to water efflux from the bacterial cells, causing plasmolysis and inhibiting growth. Microorganisms have mechanisms to counteract osmotic stress, but these may be insufficient at very high lactose concentrations.
-
Lactose Transport-Associated Stress: The rapid transport of lactose into the cell, particularly in lac-constitutive mutants, can be inhibitory. This is because the lactose permease (LacY) co-transports a proton with each lactose molecule. A sudden influx of protons can disrupt the cellular pH gradient (ΔpH) and the proton-motive force, leading to a reduction in intracellular ATP levels and subsequent growth inhibition.[5]
-
Toxicity of Metabolic Intermediates: In some bacteria, such as Streptococcus mutans, mutations in the lactose metabolic pathway can lead to the accumulation of toxic intermediates like galactose-6-phosphate, which can inhibit growth.[6][7]
Q2: What is diauxic growth and how can I identify it in my culture?
A2: Diauxic growth is a two-phase growth pattern observed when bacteria are cultured in a medium containing two different sugars, one of which is preferred over the other (e.g., glucose and lactose).[1][2] You can identify it by plotting a growth curve (Optical Density at 600 nm vs. time). The curve will show:
-
First Exponential Growth Phase: Rapid growth as the bacteria consume the preferred sugar (glucose).
-
Lag Phase: A plateau or period of very slow growth after the preferred sugar is exhausted. During this phase, the bacteria are inducing the genes necessary to metabolize the second sugar (lactose).
-
Second Exponential Growth Phase: A second phase of growth, usually at a slower rate, as the bacteria consume the second sugar (lactose).[2]
Q3: Can I use lactose to induce recombinant protein expression instead of IPTG? What are the advantages?
A3: Yes, lactose can be used as an inducer for recombinant protein expression in systems based on the lac operon, such as the popular T7 expression system in E. coli BL21(DE3). The main advantages of using lactose over the synthetic inducer IPTG are:
-
Cost-Effectiveness: Lactose is significantly cheaper than IPTG, making it a more economical choice for large-scale protein production.[8][9]
-
Reduced Toxicity: IPTG can be toxic to cells at high concentrations, whereas lactose is a metabolizable carbon source and is generally less toxic.[8]
-
"Softer" Induction: Lactose often provides a more gradual and "softer" induction compared to the harsh, all-or-nothing induction by IPTG. This can reduce metabolic stress on the cells and may lead to higher yields of correctly folded, soluble protein.[10]
Q4: How can I adapt my bacterial strain to grow more efficiently in high concentrations of lactose?
A4: Bacterial strains can be adapted to better utilize lactose through a process of experimental evolution. This involves serially passaging the bacteria in a medium with gradually increasing concentrations of lactose. This selective pressure can lead to the emergence of mutants with improved lactose metabolism. For example, studies have shown that mutations in the lacI repressor or its operator binding site can arise, leading to altered regulation of the lac operon.
Troubleshooting Guides
Issue 1: No or Slow Growth in Lactose-Only Medium
| Possible Cause | Troubleshooting Steps |
| High Osmotic Stress | 1. Reduce Lactose Concentration: Determine the optimal lactose concentration by testing a range of concentrations. 2. Gradual Adaptation: Start with a low lactose concentration and gradually increase it in subsequent cultures to allow the bacteria to adapt. 3. Use of Osmoprotectants: Consider adding compatible solutes like glycine (B1666218) betaine (B1666868) or proline to the medium to help cells counteract osmotic stress. |
| Lactose Transport-Associated Stress | 1. Control Lactose Uptake: If using a constitutive expression strain, consider switching to an inducible system to control the timing of lactose transport. 2. Buffer the Medium: Ensure the medium is well-buffered to help maintain a stable intracellular pH during lactose uptake. The inhibitory effect of lactose transport can be more pronounced at non-neutral pH.[5] 3. Provide an Alternative Energy Source Initially: Growing the cells on a non-repressing carbon source first to build up biomass and cellular energy reserves before introducing lactose may help.[11][12] |
| Sub-optimal Culture Conditions | 1. Optimize Temperature and Aeration: Ensure the incubation temperature and aeration are optimal for your bacterial strain. 2. Check Medium Composition: Verify that the medium contains all necessary nutrients, vitamins, and trace elements for robust growth. |
Issue 2: Experiencing a Long Lag Phase in Glucose-Lactose Medium (Diauxic Growth)
| Possible Cause | Troubleshooting Steps |
| Strong Catabolite Repression | 1. Optimize Glucose/Lactose Ratio: Reduce the initial glucose concentration to shorten the first growth phase and encourage a quicker switch to lactose metabolism.[13] 2. Pre-induce with Lactose: A short period of pre-induction with lactose before adding glucose has been shown to partially overcome glucose inhibition.[14] 3. Use a Mutant Strain: Consider using a mutant strain with altered catabolite repression, although this may have other metabolic consequences.[14] |
| Slow Induction of lac Operon | 1. Ensure Sufficient Lactose Concentration: Very low lactose concentrations may not be sufficient for efficient induction of the lac operon. |
Issue 3: Low Yield or Insoluble Protein with Lactose Induction
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Induction Conditions | 1. Optimize Lactose Concentration: Test a range of lactose concentrations (e.g., 2 g/L to 14 g/L) to find the optimal level for your protein of interest.[8] 2. Optimize Induction Time and Temperature: Lowering the induction temperature (e.g., to 20-25°C) and extending the induction time can improve protein solubility.[15] 3. Control Initial Glucose Levels: If using an auto-induction medium, ensure the initial glucose concentration is low enough to be depleted, allowing for subsequent lactose induction. A small amount of glucose is necessary to support initial cell growth.[15][16] |
| Metabolic Burden | 1. Use a Richer Medium: Using a richer medium like Terrific Broth (TB) instead of Luria-Bertani (LB) can support higher cell densities and potentially higher protein yields. 2. Combine with a Low Concentration of IPTG: Some studies suggest that a combination of a low concentration of IPTG as a pre-activator followed by lactose induction can enhance protein yield.[17] |
Experimental Protocols
Protocol 1: Diauxic Growth Curve of E. coli
Objective: To observe the two-phase growth of E. coli in a medium containing both glucose and lactose.
Materials:
-
E. coli strain (e.g., MG1655)
-
Minimal medium (e.g., MOPS-based)
-
Sterile glucose solution (e.g., 20% w/v)
-
Sterile lactose solution (e.g., 20% w/v)
-
Spectrophotometer
-
Incubator shaker
Methodology:
-
Prepare Medium: Prepare a minimal medium and autoclave. Once cooled, add sterile glucose and lactose to final concentrations of 0.5 g/L and 1.5 g/L, respectively.[13]
-
Inoculation: Inoculate the medium with an overnight culture of E. coli to an initial OD₆₀₀ of ~0.05.
-
Incubation: Incubate the culture at 37°C with shaking (e.g., 200 rpm).
-
Monitoring Growth: At regular intervals (e.g., every 30-60 minutes), aseptically remove a sample of the culture and measure the OD₆₀₀ using a spectrophotometer.
-
Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic graph. The resulting curve should show the characteristic diauxic growth pattern.
Protocol 2: Optimizing Lactose Induction for Recombinant Protein Expression
Objective: To determine the optimal lactose concentration and temperature for soluble recombinant protein expression.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid.
-
LB or TB medium.
-
Sterile lactose solutions of varying concentrations.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Initial Growth: Inoculate several flasks of LB or TB medium with a fresh colony of the expression strain. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Divide the culture into smaller, equal volumes.
-
Induce different aliquots with a range of final lactose concentrations (e.g., 2 g/L, 5 g/L, 10 g/L, 15 g/L). Include a non-induced control.
-
Incubate the induced cultures at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C) for varying durations (e.g., 4 hours, 8 hours, overnight).
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation.
-
-
Analysis:
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE.
-
Compare the expression levels and solubility of the target protein across the different lactose concentrations and temperatures to determine the optimal conditions.
-
Visualizations
Caption: Signaling pathway of catabolite repression and lac operon induction.
Caption: Workflow for optimizing recombinant protein expression using lactose.
References
- 1. deogiricollege.org [deogiricollege.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. rpdata.caltech.edu [rpdata.caltech.edu]
- 4. Combination of osmotic stress and sugar stress response mechanisms is essential for Gluconacetobacter diazotrophicus tolerance to high-sucrose environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of growth of Escherichia coli by lactose and other galactosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of Lactose and Galactose by Streptococcus mutans: Transport, Toxicity, and Carbon Catabolite Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simple procedure applying lactose induction and one-step purification for high-yield production of rhCIFN [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial growth on lactose: an experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E. Coli Projects - Diauxic Growth Experimental Design and Data [ou.edu]
- 14. Glucose-Lactose Diauxie in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boosting Auto-Induction of Recombinant Proteins in Escherichia coli with Glucose and Lactose Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Protein Expression with Lactose Induction
Welcome to the technical support center for maximizing recombinant protein expression using lactose (B1674315) induction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the induction process.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using lactose instead of IPTG for protein expression induction?
A1: Lactose, a natural inducer of the lac operon, offers several advantages over the synthetic inducer IPTG. It is significantly more cost-effective, especially for large-scale protein production, and is non-toxic to cells.[1][2][3][4] Furthermore, lactose is metabolized by E. coli, which can lead to a more controlled and sometimes slower induction process, potentially increasing the solubility of the target protein.[2][5]
Q2: What is the mechanism of lactose induction?
A2: Lactose is transported into the E. coli cell by lactose permease.[6] Inside the cell, β-galactosidase converts lactose into allolactose.[7][8][9] Allolactose then binds to the Lac repressor protein (LacI), causing a conformational change that prevents the repressor from binding to the operator region of the lac operon.[7][8][10] This allows RNA polymerase to transcribe the genes downstream of the promoter, including the gene of interest for your recombinant protein.[10]
Q3: What is autoinduction, and how does it work with lactose?
A3: Autoinduction is a method for high-throughput protein expression where induction occurs automatically without the need to monitor cell growth and add an inducer manually.[11][12] Autoinduction media contain a specific combination of carbon sources, typically glucose, lactose, and sometimes glycerol (B35011).[13][14][15] The bacteria will preferentially metabolize glucose first, during which time the lac operon is repressed.[13][15] Once the glucose is depleted, the cells begin to metabolize lactose, which then induces the expression of the target protein.[12][13][15]
Q4: Can I use lactose for any E. coli expression system?
A4: Lactose induction is primarily effective for expression systems that are based on the lac operon, such as those using pET vectors in host strains like BL21(DE3).[8][9] These systems rely on the T7 promoter, which is under the control of the lac operator.
Troubleshooting Guides
Issue 1: Low or No Protein Expression
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Lactose Concentration | The optimal lactose concentration can vary significantly between different proteins and expression systems.[1] It is crucial to perform a titration experiment to determine the ideal concentration for your specific protein. Start with a range of concentrations (e.g., 1 mM to 100 mM) to identify the optimal level.[16][17] |
| Incorrect Induction Time | The timing of lactose addition is critical, especially when not using an autoinduction medium.[18] Induction should ideally occur when the primary carbon source (like glucose) is nearly depleted to avoid catabolite repression.[18] Monitor the optical density (OD600) of your culture and induce at the mid-log phase of growth (typically OD600 of 0.6-0.8).[19] |
| Suboptimal Induction Temperature | Temperature can significantly impact protein expression and solubility.[1] While 37°C is a common induction temperature, lowering it to 18-25°C can sometimes enhance the yield of soluble protein, although it may require a longer induction period.[20][21] |
| Leaky Expression of a Toxic Protein | If your protein is toxic to the host cells, even low levels of basal expression before induction can inhibit cell growth and subsequent protein yield.[20][22] Consider using a host strain with tighter control over basal expression, such as those containing the lacIq gene for increased Lac repressor production.[21] Adding 1% glucose to the growth medium can also help suppress basal expression.[20][21] |
| Plasmid Instability | Ensure that the antibiotic concentration in your culture medium is appropriate and maintained throughout the experiment to prevent plasmid loss.[20] It is also recommended to start cultures from a fresh bacterial colony rather than a glycerol stock.[20][23] |
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Induction Temperature | High temperatures can accelerate protein synthesis, leading to misfolding and aggregation into inclusion bodies.[20] Lowering the induction temperature to 18-30°C can slow down the expression rate and promote proper folding.[20] |
| High Inducer Concentration | A high concentration of lactose can lead to a rapid burst of protein expression, overwhelming the cell's folding machinery. Optimize the lactose concentration as described in the "Low or No Protein Expression" section. |
| Rapid Induction Rate | Lactose generally provides a slower, more controlled induction compared to IPTG, which is often beneficial for soluble protein expression.[2][5] However, if insolubility persists, consider further slowing down the induction by using a lower lactose concentration or a lower induction temperature. |
| Suboptimal Growth Medium | The composition of the growth medium can influence protein solubility. Trying a less rich medium, such as M9 minimal medium, might be beneficial.[20] |
Quantitative Data Summary
The optimal conditions for lactose induction are highly dependent on the specific protein being expressed. The following table summarizes findings from various studies.
| Recombinant Protein | Host Strain | Optimal Lactose Concentration | Optimal Induction Time | Optimal Temperature | Reference |
| rUreB | E. coli BL21 | 100 g/L | 5 hours | 37°C | [1] |
| rHpaA | E. coli BL21 | 50 g/L | 4 hours | 37°C | [1] |
| rLTKA63 | E. coli BL21 | 100 g/L | 4 hours | 37°C | [1] |
| rLTB | E. coli BL21 | 100 g/L | 5 hours | 37°C | [1] |
| GFP | HEK293 | 75 mM | 24 hours | Not Specified | [17] |
| rhCIFN | E. coli Rossetta 2 (DE3) | 14 g/L | Not specified | 37°C | [4] |
Experimental Protocols
Protocol 1: Small-Scale Optimization of Lactose Induction Time
This protocol is designed to determine the optimal induction time for your protein of interest using lactose.
Materials:
-
E. coli strain harboring your expression plasmid
-
LB broth (or other suitable growth medium) containing the appropriate antibiotic
-
Sterile lactose stock solution (e.g., 1 M)
-
Shaking incubator
-
Spectrophotometer
-
Microcentrifuge tubes
-
SDS-PAGE analysis equipment
Procedure:
-
Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB broth with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking and monitor the OD600 every 30-60 minutes.
-
When the OD600 reaches the desired density for induction (e.g., 0.6, 0.8, 1.0, 1.2), add your predetermined optimal concentration of lactose to the culture.[1]
-
Take a 1 mL sample of the culture immediately before adding lactose (uninduced control).
-
Continue to incubate the culture after induction. Take 1 mL samples at various time points post-induction (e.g., 2, 4, 6, and 8 hours, and overnight).
-
Centrifuge the collected samples to pellet the cells. Remove the supernatant.
-
Resuspend the cell pellets in a suitable lysis buffer.
-
Analyze the protein expression levels in the total cell lysates by SDS-PAGE.
Protocol 2: Preparation of Autoinduction Medium
This protocol provides a recipe for a standard autoinduction medium.
Materials:
-
Tryptone
-
Yeast Extract
-
NaCl
-
Na2HPO4
-
KH2PO4
-
Glycerol
-
Glucose
-
Lactose
-
Distilled water
-
Autoclave
-
Sterile filtration unit
Procedure:
-
Prepare the following stock solutions and sterilize them separately:
-
50% (v/v) Glycerol: Mix 50 mL of glycerol with 50 mL of distilled water. Autoclave or filter sterilize.[24]
-
20% (w/v) Glucose: Dissolve 20 g of glucose in distilled water to a final volume of 100 mL. Filter sterilize.
-
10% (w/v) Lactose: Dissolve 10 g of lactose in distilled water to a final volume of 100 mL. Filter sterilize.[24]
-
-
Prepare the base medium (for 1 L):
-
20 g Tryptone
-
5 g Yeast Extract
-
5 g NaCl
-
6 g Na2HPO4
-
3 g KH2PO4
-
Dissolve the components in 970 mL of distilled water.
-
-
Autoclave the base medium.
-
Allow the base medium to cool to room temperature.
-
Aseptically add the sterile stock solutions to the base medium in the following final concentrations:
-
Add the appropriate antibiotic to the final medium.
Visualizations
References
- 1. Effects of lactose as an inducer on expression of Helicobacter pylori rUreB and rHpaA, and Escherichia coli rLTKA63 and rLTB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple procedure applying lactose induction and one-step purification for high-yield production of rhCIFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. IPTG can replace lactose in auto‐induction media to enhance protein expression in batch‐cultured Escherichia coli | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Boosting Auto-Induction of Recombinant Proteins in Escherichia coli with Glucose and Lactose Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. khimexpert.com [khimexpert.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Maximizing the expression of a recombinant gene in Escherichia coli by manipulation of induction time using lactose as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. neb.com [neb.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Plate Protein Expression on Autoinduction media [protocols.io]
Validation & Comparative
D-Lactose Monohydrate vs. IPTG: A Comparative Guide to Protein Induction Efficiency in E. coli
For researchers, scientists, and drug development professionals, the choice of an inducing agent is a critical step in optimizing recombinant protein expression in Escherichia coli. The most common induction system, the lac operon, can be activated by the synthetic inducer isopropyl β-D-1-thiogalactopyranoside (IPTG) or the natural substrate, D-lactose monohydrate. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate inducer for specific research and production needs.
This comparison delves into the key differences between IPTG and lactose (B1674315), from their mechanisms of action to their practical applications in a laboratory setting. By understanding the nuances of each inducer, researchers can make informed decisions to maximize protein yield and quality while considering factors such as cost and cellular health.
Mechanism of Action: A Tale of Two Inducers
The induction of the lac operon is a cornerstone of molecular biology, enabling controlled expression of a target gene. Both IPTG and lactose function by binding to the Lac repressor protein (LacI), which in its active state binds to the operator region of the DNA and prevents transcription. The binding of an inducer causes a conformational change in the LacI repressor, leading to its dissociation from the operator and allowing RNA polymerase to transcribe the downstream genes, including the gene of interest.[1][2]
However, the two inducers differ in a crucial aspect: metabolism. IPTG is a gratuitous inducer, meaning it is not metabolized by E. coli.[1][2] This results in a constant intracellular concentration of the inducer throughout the experiment. In contrast, lactose is a natural sugar that is metabolized by the cell into glucose and galactose, serving as both an inducer and a carbon source.[3][4] This metabolic activity means that the concentration of the effective inducer, allolactose (B1665239) (an isomer of lactose), may change over time.[2]
Performance Comparison: A Quantitative Look
Experimental evidence suggests that lactose can be a more potent inducer than IPTG under certain conditions, leading to higher protein yields. This is attributed to lactose also serving as a carbon source, which can promote cell growth and, consequently, increase the overall output of the target protein.[4]
| Recombinant Protein | Host Strain | Inducer | Concentration | Induction Conditions | Protein Yield | Reference |
| rHpaA | E. coli BL21 | Lactose | 50 g/L | 37°C, 4 hours | Significantly higher than IPTG | [4] |
| rLTKA63 | E. coli BL21 | Lactose | 100 g/L | 37°C, 4 hours | Significantly higher than IPTG | [4] |
| rUreB | E. coli BL21 | Lactose | 100 g/L | 37°C, 5 hours | Significantly higher than IPTG | [4] |
| rLTB | E. coli BL21 | Lactose | 100 g/L | 37°C, 5 hours | Significantly higher than IPTG | [4] |
| Regulatory Hydrogenase (RH) | E. coli | Lactose | Auto-induction | - | 280 mg/L | [5] |
| Regulatory Hydrogenase (RH) | E. coli | IPTG | Auto-induction | - | 112 mg/L | [5] |
A study demonstrated that for four different recombinant proteins (rHpaA, rLTKA63, rUreB, and rLTB), induction with lactose resulted in 98.4% to 245.1% increased outputs compared to IPTG.[4]
Cellular Health: Metabolic Burden and Toxicity
A significant consideration in recombinant protein expression is the metabolic burden placed on the host cells. High concentrations of IPTG can be toxic, leading to reduced growth rates and even cell death.[3][6] This toxicity is often a limiting factor in achieving high-density cell cultures and maximizing protein yield. Overexpression of proteins induced by IPTG can also lead to misfolding and the formation of inclusion bodies.[6]
Lactose, being a natural metabolite, is generally considered non-toxic and imposes a lower metabolic burden on the cells.[4][7] Studies have shown that replacing IPTG with lactose can dramatically reduce the physiological stress on E. coli, particularly when expressing potentially toxic proteins or entire metabolic pathways.[4]
Cost-Effectiveness: A Major Advantage for Lactose
For large-scale production of recombinant proteins, the cost of reagents is a critical factor. IPTG is a relatively expensive chemical, and its cost can be a significant component of the overall production budget, especially at the industrial scale.[8][9] In contrast, this compound is a common and inexpensive sugar, making it a much more cost-effective option for large-scale fermentations.[3][10] The cost of lactose can be up to 1000 times lower than that of IPTG.[3]
Experimental Protocols
Below are generalized protocols for protein induction using IPTG and this compound. Optimal conditions, including inducer concentration, temperature, and induction time, should be determined empirically for each specific protein and expression system.
IPTG Induction Protocol
-
Growth of Culture: Inoculate a single colony of E. coli harboring the expression plasmid into Luria-Bertani (LB) broth containing the appropriate antibiotic. Grow the culture overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh LB medium with the selective antibiotic.
-
Monitoring Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) and monitor the optical density at 600 nm (OD600).
-
Induction: When the OD600 reaches the mid-log phase (typically 0.4-0.6), add IPTG to a final concentration of 0.1 to 1.0 mM.[11][12]
-
Expression: Continue to incubate the culture for a further 3-16 hours. The optimal time and temperature (often reduced to 16-25°C to improve protein solubility) should be determined for the specific protein.[11][12]
-
Harvesting: Harvest the cells by centrifugation.
This compound Induction Protocol
-
Growth of Culture: Follow steps 1 and 2 of the IPTG protocol, but it is recommended to use a growth medium where glucose is absent or limited to avoid catabolite repression, which inhibits lactose uptake.[3] Glycerol can be used as an alternative carbon source.
-
Monitoring Growth: Incubate the culture at 37°C with vigorous shaking and monitor the OD600.
-
Induction: When the OD600 reaches the desired density (e.g., 0.8-1.2), add this compound to a final concentration that has been optimized for your system (e.g., 1-10 g/L, with some studies using up to 100 g/L for specific proteins).[4]
-
Expression: Continue to incubate the culture for the optimized induction time and temperature (e.g., 4-5 hours at 37°C).[4]
-
Harvesting: Harvest the cells by centrifugation.
Conclusion: Making the Right Choice
The decision between this compound and IPTG for protein induction in E. coli depends on the specific goals of the experiment and the scale of production.
IPTG remains a valuable tool for routine laboratory-scale protein expression due to its well-established protocols and the fact that its concentration remains constant throughout the induction period, offering a degree of predictability.
This compound presents a compelling alternative, particularly for:
-
Large-scale and industrial production: Its low cost and non-toxic nature make it economically and biologically superior for producing large quantities of recombinant proteins.[4][9]
-
Expression of toxic or difficult-to-express proteins: The lower metabolic burden associated with lactose induction can improve cell viability and potentially increase the yield of soluble, correctly folded protein.[4]
-
Maximizing protein yield: In many cases, lactose has been shown to outperform IPTG in terms of the final protein output.[4][5]
For researchers aiming to optimize protein expression, particularly with an eye toward scalability and cost-efficiency, exploring this compound as an inducer is a highly recommended strategy. Empirical testing to determine the optimal lactose concentration and induction parameters for each specific protein of interest is a crucial step in harnessing its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 3. researchgate.net [researchgate.net]
- 4. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techno-economic analysis of the industrial production of a low-cost enzyme using E. coli: the case of recombinant β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
D-Lactose Monohydrate vs. Sucrose: A Comparative Guide to Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate excipient is a critical determinant in the development of stable protein-based therapeutics. Among the most common stabilizers are disaccharides, which protect proteins from degradation during processing, storage, and administration. This guide provides an objective comparison of two widely used disaccharides, D-Lactose monohydrate and sucrose (B13894), for their efficacy in protein stabilization, supported by experimental data and detailed methodologies.
Mechanisms of Protein Stabilization by Sugars
The protective effects of sugars like this compound and sucrose are primarily attributed to two key mechanisms: the "water replacement" hypothesis and the "vitrification" theory. The water replacement theory posits that during drying processes like lyophilization, the sugar molecules form hydrogen bonds with the protein, serving as a substitute for the removed water and helping to maintain the protein's native conformation. Vitrification, on the other hand, involves the formation of a rigid, amorphous glassy matrix by the sugar upon drying. This glassy matrix immobilizes the protein, restricting the molecular mobility required for unfolding and degradation pathways.[1] While both lactose (B1674315) and sucrose can form these protective glassy matrices, their individual physicochemical properties can lead to differences in their stabilizing effectiveness.
Quantitative Data Comparison
While direct head-to-head comprehensive studies are limited, the available data provides valuable insights into the comparative performance of this compound and sucrose.
| Parameter | This compound | Sucrose | Key Observations & References |
| Thermal Stability (Denaturation Temperature, Td) | Generally increases protein Td. | Consistently shown to increase protein Td. For lysozyme (B549824), Td increases with sucrose concentration.[2][3] | Both disaccharides enhance thermal stability by raising the energy barrier for unfolding. Sucrose has been extensively documented to increase the Td of various proteins, including lysozyme and monoclonal antibodies.[2][3][4] |
| Lyoprotection (Freeze-Drying) | Effective lyoprotectant, demonstrating protective effects similar to sucrose for liposomes.[5] | Widely used and highly effective lyoprotectant for numerous therapeutic proteins.[1] | Disaccharides are generally more effective lyoprotectants than polyalcohols.[1] During freeze-drying, sucrose solutions have been observed to dry at a faster initial rate compared to lactose solutions under identical conditions.[6] |
| Aggregation Inhibition | Can inhibit protein aggregation. | Effectively inhibits protein aggregation for many proteins. However, under certain conditions like agitation, sucrose has been observed to promote aggregation of some proteins.[7][8] | The ability of sugars to prevent aggregation is linked to their capacity to increase the free energy of unfolding and shield hydrophobic regions.[8] |
| Glass Transition Temperature (Tg) | Tg of amorphous lactose is ~101-115 °C. | Tg of amorphous sucrose is ~62-77 °C. | A higher Tg is generally desirable for the long-term stability of solid formulations, as it indicates a more stable glassy matrix at ambient temperatures. |
| Chemical Stability | As a reducing sugar, it can participate in Maillard reactions with proteins, leading to glycation.[5] | A non-reducing sugar, making it less prone to causing glycation of proteins. | The potential for Maillard reactions is a significant consideration, particularly for long-term storage and at elevated temperatures, making sucrose a preferred choice in many instances to avoid this degradation pathway. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal denaturation temperature (Tm or Td) of a protein in the presence of this compound or sucrose.
Methodology:
-
Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Prepare corresponding solutions containing the protein and the desired concentration of either this compound or sucrose (e.g., 5-20% w/v). A reference sample containing only the buffer and the respective sugar should also be prepared.
-
DSC Instrument Setup: Use a differential scanning calorimeter. Load the protein solution into the sample pan and the corresponding buffer/sugar solution into the reference pan.
-
Thermal Scan: Equilibrate the samples at a starting temperature (e.g., 25°C). Increase the temperature at a constant scan rate (e.g., 1°C/min) to a final temperature that ensures complete protein unfolding (e.g., 95°C).
-
Data Analysis: The Tm is determined as the peak of the endothermic transition in the thermogram, representing the point of maximum heat absorption during unfolding. The enthalpy of unfolding (ΔH) can be calculated by integrating the area under the peak.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Objective: To assess the preservation of a protein's secondary structure in the presence of this compound or sucrose, particularly after stress conditions like lyophilization.
Methodology:
-
Sample Preparation: Prepare protein solutions with and without the sugars of interest, as described for DSC. For solid-state analysis, lyophilize the prepared solutions.
-
FTIR Measurement: Acquire spectra using an FTIR spectrometer equipped with an appropriate accessory (e.g., ATR or transmission cell). For aqueous solutions, a short pathlength cell (e.g., 6 μm CaF2) is often used to minimize water absorbance.[10]
-
Spectral Analysis: The amide I band (1600-1700 cm-1) is of primary interest as it is sensitive to changes in protein secondary structure.[11] Deconvolution and second-derivative analysis of this band can be used to quantify the relative proportions of α-helices, β-sheets, and other secondary structural elements.[12][13] A comparison of the spectra of the protein with and without the sugars reveals the extent of structural preservation.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the formation of soluble protein aggregates in formulations containing this compound or sucrose.
Methodology:
-
Sample Preparation: Prepare protein formulations with and without the sugars. Subject the samples to stress conditions known to induce aggregation (e.g., thermal stress, agitation).
-
SEC System: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column appropriate for the molecular weight of the protein and its potential aggregates.
-
Chromatographic Run: Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline). Inject the protein samples and monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Aggregates, being larger than the monomeric protein, will elute earlier from the column. The percentage of aggregates can be calculated by integrating the peak areas of the aggregate and monomer peaks in the chromatogram.[1]
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and sucrose are effective stabilizers for proteins, particularly in lyophilized formulations. Sucrose is more extensively studied and is a non-reducing sugar, which avoids the potential for glycation, a significant advantage for the long-term stability of many protein therapeutics. This compound, while a reducing sugar, has demonstrated comparable lyoprotective effects in some studies and possesses a higher glass transition temperature, which could be beneficial for the stability of the amorphous solid state.
The choice between this compound and sucrose will ultimately depend on the specific protein, the formulation, the intended storage conditions, and the manufacturing process. For applications where even minor levels of glycation are a concern, sucrose is the safer choice. However, for other applications, this compound may be a viable and effective alternative. It is imperative for researchers and formulation scientists to conduct protein-specific stability studies to determine the optimal excipient for their particular therapeutic product.
References
- 1. scispace.com [scispace.com]
- 2. Lysozyme–Sucrose Interactions in the Solid State: Glass Transition, Denaturation, and the Effect of Residual Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of bovine serum albumin glycated with glucose, galactose and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal and solution stability of lysozyme in the presence of sucrose, glucose, and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chalmers.se [research.chalmers.se]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. an.shimadzu.com [an.shimadzu.com]
- 13. Determination of Protein Secondary Structures of Monoclonal Antibody using FTIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
D-Lactose Monohydrate vs. Glycerol: A Comparative Guide to Cryoprotectant Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate cryoprotectant is a critical step in preserving cellular viability and function for future use. This guide provides an objective comparison of two commonly discussed cryoprotectants, D-Lactose monohydrate and glycerol (B35011), supported by available experimental data and detailed protocols.
This document evaluates the efficacy of this compound, a non-penetrating disaccharide, against glycerol, a widely used penetrating cryoprotectant. The comparison focuses on their mechanisms of action, quantitative performance in maintaining cell viability post-thaw, and the experimental protocols for their application.
Mechanisms of Cryoprotection
The protective effects of this compound and glycerol during the freezing process stem from fundamentally different mechanisms.
This compound: As a non-penetrating cryoprotectant, this compound remains in the extracellular environment. Its primary protective actions are believed to be:
-
Dehydration: By increasing the solute concentration outside the cell, it creates an osmotic gradient that draws water out of the cells before freezing. This controlled dehydration minimizes the formation of damaging intracellular ice crystals.
-
Membrane Stabilization: It is postulated that some non-permeating cryoprotectants may adsorb to the cell membrane surface, inhibiting ice crystal formation in the immediate vicinity of the cell.
-
Vitrification Support: In the context of lyophilization (freeze-drying), lactose (B1674315) helps to form a glassy matrix (vitrification) that protects biological materials. While less studied for cell suspension cryopreservation, this property may contribute to its protective effects.
Glycerol: As a small, cell-permeating molecule, glycerol exerts its cryoprotective effects both inside and outside the cell:
-
Freezing Point Depression: By entering the cell and increasing the intracellular solute concentration, glycerol lowers the freezing point of the cytoplasm, reducing the temperature at which ice crystals can form.[1]
-
Membrane and Protein Stabilization: Glycerol molecules form hydrogen bonds with water molecules, disrupting the formation of the ice crystal lattice.[2] They also interact with the phospholipid bilayers and proteins of the cell membrane, maintaining their hydration and structural integrity during freezing and thawing.[1]
-
Minimizing Solute Effects: By replacing intracellular water, glycerol mitigates the toxic effects of high solute concentrations that occur as extracellular water freezes.
Quantitative Comparison of Efficacy
Direct comparative studies on the efficacy of this compound and glycerol as primary cryoprotectants for the suspension of various mammalian cell lines are limited in publicly available literature. Glycerol has been the subject of extensive research and is a standard component in many cryopreservation media, with typical concentrations ranging from 5% to 20%.[1]
The available data for this compound in cell suspension cryopreservation is sparse, with most research focusing on its role in lyophilization. However, some studies have investigated its potential, often in comparison with other sugars.
| Cryoprotectant | Cell Type | Concentration | Post-Thaw Viability/Recovery | Reference |
| This compound | Human Hepatocytes | 200 mM | Good viability after incubation at 37°C and after freeze-thaw.[3] | [3] |
| Boar Sperm | Egg-yolk based extender | Disaccharides (including lactose) showed higher cryoprotective effect than monosaccharides.[4] | [4] | |
| Red Blood Cells | 5% (with 20% dextran) | Average recovery of 98.5%.[5] | [5] | |
| Glycerol | HeLa Cells | 5% in freezing media | Showed better performance than DMSO and methanol (B129727) in 1-month storage at -80°C.[6] | [6] |
| Yeast | 25% (v/v) | Standard for indefinite storage at -60°C or lower.[7] | [7] | |
| Mammalian Cells (General) | 10% | Commonly used concentration for effective cryopreservation.[2] | [2] |
It is crucial to note that post-thaw viability can be misleading when assessed immediately. A comprehensive evaluation should include cell recovery and functional assays at various time points post-thaw to account for delayed cell death, such as apoptosis.[8][9]
Experimental Protocols
Detailed methodologies are essential for reproducible cryopreservation outcomes. Below are generalized protocols for using glycerol and a proposed protocol for this compound based on available data for disaccharides.
Cryopreservation with Glycerol (Standard Protocol for Mammalian Cells)
Materials:
-
Healthy, log-phase cell culture
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Glycerol, sterile
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Harvest: Harvest cells from culture and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). A viability of >90% is recommended.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells.
-
Resuspension: Gently resuspend the cell pellet in cold complete growth medium to a concentration of 2x the desired final cell density.
-
Preparation of Freezing Medium: Prepare a 2x freezing medium containing 20% glycerol in complete growth medium.
-
Addition of Cryoprotectant: Slowly add an equal volume of the 2x glycerol freezing medium to the cell suspension while gently mixing. The final concentration will be 1x cells and 10% glycerol.
-
Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[10]
-
Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage in the vapor phase.[10]
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed to pellet the cells and remove the cryoprotectant-containing medium.
-
Resuspend the cells in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate under standard culture conditions.
Cryopreservation with this compound (Adapted from Disaccharide Protocols)
Materials:
-
Healthy, log-phase cell culture
-
Base medium (e.g., DMEM, RPMI-1640)
-
This compound, sterile
-
Cryovials, sterile
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Harvest and Preparation: Follow steps 1 and 2 of the glycerol protocol.
-
Preparation of Lactose Solution: Prepare a sterile this compound solution at the desired concentration (e.g., 200 mM) in the base medium.[3]
-
Resuspension: Gently resuspend the cell pellet in the lactose-containing medium to the desired final cell density.
-
Aliquoting and Freezing: Follow steps 6-8 of the glycerol protocol.
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
To avoid osmotic shock, it is recommended to gradually dilute the lactose by adding pre-warmed base medium stepwise.
-
Centrifuge the diluted cell suspension to pellet the cells.
-
Resuspend the cells in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate under standard culture conditions.
Visualizing Cryopreservation Workflows
Caption: A generalized workflow for the cryopreservation and subsequent thawing of mammalian cells.
Caption: A comparison of the proposed mechanisms of action for glycerol and this compound.
Conclusion
Glycerol remains a well-established and extensively documented cryoprotectant for a wide range of mammalian cell lines, with its efficacy supported by a large body of scientific literature. Its penetrating nature allows for robust protection against intracellular ice formation and solute toxicity.
This compound, while showing promise in specific applications such as the cryopreservation of certain cell types and in lyophilization, requires further investigation to establish its efficacy as a primary cryoprotectant for the routine freezing of cell suspensions. The available data suggests it can offer cryoprotection, likely through its action as a non-penetrating agent that promotes dehydration and stabilizes the extracellular environment.
For researchers and professionals in drug development, the choice of cryoprotectant will depend on the specific cell type, the intended downstream applications, and the need for a well-characterized and reproducible protocol. While glycerol offers a reliable and well-understood option, this compound and other disaccharides may present viable alternatives, particularly in contexts where the penetrating nature of glycerol could be a concern. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these two cryoprotectants.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 4. Effect of different monosaccharides and disaccharides on boar sperm quality after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryopreservation protocol | Abcam [abcam.com]
Quantifying D-Lactose Monohydrate in Fermentation Broth: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of carbohydrates like D-lactose monohydrate in fermentation broths is critical for process monitoring, optimization, and quality control. This guide provides an objective comparison of the widely used High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) method with other common analytical techniques. Supported by experimental data, this document aims to assist in selecting the most suitable method for specific research needs.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a robust and popular choice for the analysis of non-chromophoric compounds like lactose (B1674315). The principle lies in separating lactose from other components in the fermentation broth using a chromatography column, followed by detection based on the change in the refractive index of the mobile phase caused by the analyte.
Performance Characteristics
The HPLC-RI method demonstrates good linearity and precision for lactose quantification. Studies have shown excellent linearity with a coefficient of determination (r²) of 0.9989 over a concentration range of 50–7500 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be as low as 0.04 mg/mL and 0.12 mg/mL, respectively, in dairy matrices, which can be indicative of performance in cleaner fermentation samples. Method precision is typically high, with relative standard deviations (RSD) for repeatability often below 5%.
Alternative Methods for Lactose Quantification
While HPLC-RI is a staple, other methods offer distinct advantages and disadvantages.
-
Enzymatic Assays: These methods are highly specific, utilizing enzymes like β-galactosidase to hydrolyze lactose into glucose and galactose, which are then quantified. This specificity minimizes interference from other components in the fermentation broth. However, enzymatic methods can be more time-consuming and may require extensive reagent preparation. They can also be susceptible to interference from high concentrations of glucose or galactose in the sample, potentially leading to inaccuracies in complex broths.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity compared to HPLC-RI. It is particularly advantageous for quantifying very low levels of residual lactose. However, the instrumentation is more expensive and the method development can be more complex.
-
Biosensors: Enzymatic biosensors provide a rapid and portable option for lactose analysis. They work by immobilizing enzymes like β-galactosidase and glucose oxidase on an electrode, generating a current proportional to the lactose concentration. While offering speed and convenience, their operational stability and susceptibility to matrix effects in complex fermentation broths can be a concern.
Comparative Performance Data
The following table summarizes the key performance characteristics of the different methods for lactose quantification.
| Feature | HPLC-RI | Enzymatic Assays | LC-MS/MS | Biosensors |
| Principle | Chromatographic separation and refractive index detection | Enzymatic hydrolysis and subsequent product quantification | Chromatographic separation and mass-to-charge ratio detection | Enzymatic reaction and electrochemical detection |
| Linearity (r²) | >0.99 | Typically high, but dependent on kit | >0.99 | Dependent on sensor design |
| LOD | 0.04 - 0.325 mg/mL | 0.13 mg per 100 g (in specific kits) | Lower than HPLC-RI | ~1.38 mM |
| LOQ | 0.12 - 0.987 mg/mL | 0.44 mg per 100 g (in specific kits) | Lower than HPLC-RI | Dependent on sensor design |
| Precision (%RSD) | <5% | ≤ 3.2% (for specific kits) | High | Variable |
| Throughput | Moderate | Low to Moderate | Moderate | High |
| Cost | Moderate | Low to Moderate | High | Low (per sample, after initial setup) |
| Specificity | Good, but can have interferences | High | Very High | High |
Experimental Protocols
HPLC-RI Method for this compound Quantification
This protocol is a generalized procedure and may require optimization for specific fermentation broth matrices.
1. Sample Preparation:
- Centrifuge the fermentation broth to remove cells and large debris.
- Filter the supernatant through a 0.45 µm syringe filter.
- For complex broths with high protein content, a protein precipitation step using acetonitrile (B52724) or perchloric acid may be necessary.
2. Standard Preparation:
- Prepare a stock solution of this compound in the mobile phase.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
3. HPLC Conditions:
- Column: Amino (NH2) column (e.g., 100 x 4.6 mm) or a column suitable for sugar analysis.
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 40 °C.
- Detector: Refractive Index (RI) Detector.
- Injection Volume: 10 µL.
4. Analysis:
- Inject the prepared standards and samples.
- Identify the lactose peak based on its retention time compared to the standard.
- Quantify the lactose concentration in the samples using the calibration curve generated from the standards.
Enzymatic Assay Protocol (General)
This protocol is based on the principle of lactose hydrolysis followed by glucose quantification.
1. Sample and Standard Preparation:
- Prepare samples as described for the HPLC-RI method.
- Prepare lactose standards in a suitable buffer.
2. Enzymatic Reaction:
- To a microplate well or cuvette, add the sample or standard.
- Add a solution containing β-galactosidase to hydrolyze the lactose.
- Incubate under specified conditions (e.g., 37°C for 15-30 minutes).
3. Glucose Quantification:
- Add a reagent mixture containing glucose oxidase and a chromogenic substrate.
- Incubate for a specified time to allow for color development.
- Measure the absorbance at a specific wavelength using a spectrophotometer or microplate reader.
4. Calculation:
- Calculate the glucose concentration from a glucose standard curve.
- Determine the original lactose concentration based on the stoichiometry of the reaction.
Visualizing the HPLC-RI Workflow
A Comparative Analysis of Commercial D-Lactose Monohydrate Grades for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
D-Lactose monohydrate is a cornerstone excipient in the pharmaceutical industry, valued for its versatility, stability, and cost-effectiveness. However, not all lactose (B1674315) is created equal. The manufacturing process significantly influences its physicochemical properties, giving rise to various commercial grades tailored for specific applications. This guide provides a comprehensive comparison of these grades, supported by experimental data and detailed methodologies, to aid in the selection of the optimal lactose for your formulation needs.
Key Quality Attributes and Performance Indicators
The suitability of a particular this compound grade for a specific pharmaceutical application is determined by a set of critical quality attributes. These attributes, which are a direct consequence of the manufacturing process, dictate the performance of the lactose during formulation and manufacturing. The primary grades of this compound are categorized based on their manufacturing process: milled, sieved, spray-dried, and granulated.
Milled lactose is produced by reducing the particle size of crystalline α-lactose monohydrate through milling. This process results in fine particles with good compaction properties, making them suitable for wet and dry granulation.[1][2]
Sieved lactose involves separating milled lactose into fractions with a narrower particle size distribution.[1][2] This results in improved flowability compared to milled grades, making it suitable for applications where flow is important, such as in capsule and sachet filling.[2]
Spray-dried lactose is manufactured by atomizing a suspension of fine lactose crystals into a hot air stream. This process creates spherical agglomerates of fine crystalline lactose particles bound by amorphous lactose.[1][3] The resulting product exhibits excellent flowability and compressibility, making it ideal for direct compression tableting.[1][3][4][5]
Granulated lactose is produced by wet granulation of fine lactose monohydrate particles, followed by drying and sieving. This results in porous agglomerates with good flow and compaction properties, also suitable for direct compression.[1][5]
The following table summarizes the typical quantitative data for key quality attributes of these commercial grades.
Data Presentation: A Comparative Overview
| Grade | Manufacturing Process | Typical d50 (µm) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Typical Moisture Content (%) | Primary Applications |
| Milled | Mechanical Milling | 20 - 100 | 0.45 - 0.65 | 0.65 - 0.85 | 25 - 40 | 1.35 - 1.60 | 4.5 - 5.5 | Wet & Dry Granulation |
| Sieved | Milling & Sieving | 100 - 250 | 0.60 - 0.75 | 0.75 - 0.90 | 15 - 25 | 1.18 - 1.34 | 4.5 - 5.5 | Capsules, Sachets |
| Spray-Dried | Spray Drying | 100 - 200 | 0.55 - 0.70 | 0.70 - 0.85 | 10 - 20 | 1.11 - 1.25 | 4.5 - 5.5 | Direct Compression |
| Granulated | Wet Granulation | 150 - 300 | 0.65 - 0.80 | 0.80 - 0.95 | < 15 | < 1.18 | 4.0 - 5.5 | Direct Compression |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines.
Particle Size Distribution by Laser Diffraction
-
Principle: This method determines the particle size distribution by measuring the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample.
-
Apparatus: A laser diffraction particle size analyzer.
-
Procedure (Dry Dispersion Method):
-
Ensure the instrument is clean and has passed all system suitability tests.
-
Select an appropriate dispersion pressure to ensure adequate deagglomeration without causing particle fracture. This is typically determined by a pressure titration study.
-
Introduce a representative sample of the lactose powder into the feeder.
-
Start the measurement. The instrument will automatically feed the sample through the laser beam at a controlled rate.
-
The scattered light pattern is measured by a series of detectors.
-
The instrument's software converts the scattering pattern into a particle size distribution using the Mie or Fraunhofer theory.
-
Report the d10, d50, and d90 values.
-
Bulk and Tapped Density
-
Principle: These methods determine the density of a powder in its loose (bulk) and tapped states. The difference between these two values is used to calculate the compressibility and flowability of the powder.
-
Apparatus: A graduated cylinder and a tapped density tester.
-
Procedure (USP <616>):
-
Bulk Density:
-
Weigh a 100 g sample of the lactose powder.
-
Gently pour the powder into a 250 mL graduated cylinder.
-
Without compacting, read the unsettled apparent volume (V₀) to the nearest graduated unit.
-
Calculate the bulk density in g/mL using the formula: Mass / V₀.
-
-
Tapped Density:
-
Place the graduated cylinder containing the sample into the tapped density tester.
-
Tap the cylinder a specified number of times (e.g., 10, 500, 1250 taps) at a nominal rate.
-
Read the tapped volume (Vf).
-
Continue tapping in increments until the difference between two successive readings is less than 2%.
-
Calculate the tapped density in g/mL using the formula: Mass / Vf.
-
-
Calculation of Carr's Index and Hausner Ratio
-
Principle: These are empirical indicators of powder flowability, calculated from the bulk and tapped densities.
-
Calculations:
-
Carr's Index (%) = [ (Tapped Density - Bulk Density) / Tapped Density ] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Moisture Content by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For lactose monohydrate, the loss of water of crystallization is observed at a specific temperature range.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Calibrate the instrument for temperature and mass.
-
Accurately weigh a small, representative sample (typically 5-10 mg) of the lactose powder into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Monitor the weight loss as a function of temperature.
-
The weight loss corresponding to the dehydration of the monohydrate (around 140-150°C) is used to calculate the moisture content.
-
Mandatory Visualizations
Caption: Manufacturing workflows for different commercial grades of this compound.
Caption: Logical relationships between lactose grades and their primary pharmaceutical applications.
References
A Comparative Guide to Determining Water Content in D-Lactose Monohydrate: Karl Fischer Titration and Alternatives
For researchers, scientists, and drug development professionals, accurate determination of water content in pharmaceutical excipients like D-Lactose monohydrate is critical for ensuring product quality, stability, and performance. This guide provides a comprehensive comparison of the Karl Fischer (KF) titration method with other common analytical techniques, supported by experimental data and detailed protocols.
This compound, a widely used excipient in the pharmaceutical industry, has a theoretical water content of approximately 5.0% w/w. The actual water content, which includes both bound (water of hydration) and adsorbed surface water, can vary and significantly impact the physicochemical properties of the lactose (B1674315) and the final drug product. Therefore, precise and accurate measurement of water content is a crucial quality control parameter.
This guide explores the gold standard Karl Fischer titration and compares its performance against alternative methods such as Loss on Drying (LOD), Thermogravimetric Analysis (TGA), and Near-Infrared (NIR) Spectroscopy.
Comparison of Methods for Water Content Determination
The choice of method for determining water content depends on several factors, including the nature of the sample, the expected water content, the required accuracy and precision, and practical considerations like sample throughput and cost.
| Method | Principle | Advantages | Disadvantages | Typical Application for this compound |
| Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[1][2] | Highly specific to water, high accuracy and precision, can determine low water content (ppm level), official method in many pharmacopoeias (e.g., USP <921>).[1][2] | Requires specialized equipment and reagents, reagents are sensitive to atmospheric moisture, potential for side reactions with certain sample components. | Routine quality control, reference method for validating other techniques, determination of both free and bound water. |
| Loss on Drying (LOD) | Gravimetric method that measures the weight loss of a sample after heating.[3] | Simple and inexpensive. | Non-specific (measures loss of all volatile components, not just water), less accurate for thermally sensitive samples, can be time-consuming.[3][4][5] | Provides an estimation of total volatile content, often used for historical reasons as specified in some older monographs.[3] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Provides information on the temperature at which water is lost, can distinguish between surface and bound water.[6][7][8] | More expensive equipment, requires careful interpretation of the thermogram. | Characterization of hydration states, studying the dehydration process of lactose monohydrate. The loss of water of crystallization typically occurs around 153°C.[7][8] |
| Near-Infrared (NIR) Spectroscopy | A spectroscopic method that measures the absorption of near-infrared radiation by the sample. The water content is determined from a calibration model.[9] | Rapid, non-destructive, suitable for at-line or in-line process monitoring.[9] | Requires development and validation of a calibration model using a primary method like Karl Fischer titration, can be influenced by physical properties of the sample like particle size.[10] | High-throughput screening, process analytical technology (PAT) for monitoring drying processes. |
Experimental Protocols
Karl Fischer Titration (Volumetric)
This protocol is a general guideline and may need to be adapted based on the specific instrument and reagents used.
Principle: The sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with a Karl Fischer reagent of a known water equivalence factor. The endpoint is detected potentiometrically.[1][2]
Apparatus:
-
Automatic volumetric Karl Fischer titrator with a platinum electrode.
-
Titration vessel sealed from atmospheric moisture.
-
Analytical balance.
Reagents:
-
Volumetric Karl Fischer reagent (one-component or two-component).
-
Anhydrous methanol (B129727) or a suitable solvent for lactose. Formamide can be added to enhance solubility.[11]
Procedure:
-
Standardization of the KF Reagent:
-
Add a known amount of certified water standard or disodium (B8443419) tartrate dihydrate to the conditioned and dried titration vessel.
-
Titrate with the KF reagent to the endpoint.
-
The water equivalence factor (mg/mL) of the reagent is calculated. This should be done in triplicate.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.1 to 0.3 g of this compound into the titration vessel.
-
Allow the sample to dissolve completely. A stirring time of at least 180 seconds is recommended.
-
Titrate with the standardized KF reagent to the endpoint.
-
The water content (% w/w) is calculated using the following formula:
-
-
System Suitability: The system is kept dry with a suitable desiccant, and the titration vessel may be purged with dry nitrogen.[1][12]
Loss on Drying (LOD)
Principle: The sample is heated in an oven at a specified temperature for a defined period, and the loss in weight is measured.
Apparatus:
-
Drying oven with temperature control.
-
Analytical balance.
-
Desiccator.
Procedure:
-
Accurately weigh a weighing bottle.
-
Add approximately 1-2 g of this compound to the weighing bottle and record the initial weight.
-
Place the weighing bottle in the oven at a specified temperature (e.g., 80°C for 2 hours as per some pharmacopeial methods).[13]
-
After the specified time, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Weigh the bottle and the dried sample.
-
The loss on drying (% w/w) is calculated as:
Thermogravimetric Analysis (TGA)
Principle: A small amount of the sample is heated in a controlled furnace, and its weight is continuously monitored as a function of temperature.
Apparatus:
-
Thermogravimetric analyzer.
-
Analytical balance.
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The dehydration of α-lactose monohydrate is typically observed as a mass loss of about 5% between 120°C and 160°C.[14]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the water content of this compound using Karl Fischer titration.
Caption: Workflow for water content determination by Karl Fischer titration.
Conclusion
For the accurate and specific determination of water content in this compound, Karl Fischer titration remains the superior method and is rightly considered the industry standard. Its specificity for water ensures that the results are not skewed by other volatile impurities. While methods like Loss on Drying are simpler, their lack of specificity can be a significant drawback. TGA provides valuable thermal behavior information but is generally more complex for routine quantitative analysis. NIR spectroscopy offers the advantage of speed and non-destructive analysis, making it ideal for process monitoring, but it relies on a robust calibration against a primary method like Karl Fischer titration. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, balancing the need for accuracy, precision, and practicality.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. parsolexinc.com [parsolexinc.com]
- 3. news-medical.net [news-medical.net]
- 4. cscscientific.com [cscscientific.com]
- 5. Pharma Treasures: KF VS LOD [pharmatreasures.blogspot.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. dairy-journal.org [dairy-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Near-infrared mass median particle size determination of lactose monohydrate, evaluating several chemometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
- 12. drugfuture.com [drugfuture.com]
- 13. drugfuture.com [drugfuture.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Enzymatic Assays for Specific Lactose Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common enzymatic assays for the specific determination of lactose (B1674315) concentration. The following sections detail the principles, performance characteristics, and experimental protocols of key methods, supported by experimental data to aid in the selection of the most appropriate assay for your research needs.
Introduction to Enzymatic Lactose Assays
Enzymatic assays are widely used for the quantification of lactose in various samples, including dairy products, pharmaceuticals, and biological fluids.[1] These methods offer high specificity and are generally cost-effective and rapid compared to traditional chromatographic techniques like HPLC.[1][2] The core principle of these assays involves the enzymatic hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, by the enzyme β-galactosidase.[3][4] The subsequent quantification of either glucose or galactose provides an indirect measure of the initial lactose concentration.[2]
This guide focuses on two primary types of enzymatic assays distinguished by the second enzymatic step: those based on the detection of glucose and those based on the detection of galactose.
Comparison of Key Enzymatic Assay Methods
The choice of an enzymatic assay for lactose determination often depends on the sample matrix, the expected lactose concentration, and the required sensitivity and specificity. Below is a comparison of the most common enzymatic methods.
Performance Characteristics
The following table summarizes the key performance characteristics of different enzymatic lactose assay methodologies.
| Assay Type | Method Principle | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations | Commercial Kits (Example) |
| β-Galactosidase - Glucose Oxidase/Peroxidase | Lactose is hydrolyzed to glucose and galactose. Glucose is then oxidized by glucose oxidase, producing hydrogen peroxide, which is measured in a colorimetric reaction catalyzed by peroxidase.[5][6] | 17 - 2000 µM (colorimetric)[7] 6 - 100 µM (fluorimetric)[7] | ~0.0433 mmol/L[5] | ~0.1313 mmol/L[5] | High throughput, relatively low cost.[5] | Potential interference from free glucose in the sample.[2] | EnzyChrom™ Lactose Assay Kit[7] |
| β-Galactosidase - Galactose Dehydrogenase | Lactose is hydrolyzed to glucose and galactose. Galactose is then oxidized by galactose dehydrogenase, with the concomitant reduction of NAD+ to NADH, which is measured spectrophotometrically at 340 nm.[3][8] | 4 - 80 µg of D-galactose per assay[9] | 2.96 mg/L[9] | Not explicitly stated, but higher than LOD. | More specific if the sample contains high levels of free glucose.[9] | Can be slower due to the mutarotation of galactose anomers.[9] | Boehringer Mannheim (now Roche)[3][10] |
| Sequential High-Sensitivity Assay (e.g., K-LOLAC) | A sequential assay involving pre-treatment to remove free glucose, followed by lactose hydrolysis and a highly sensitive cascaded enzymatic detection of the released glucose.[11][12] | 2.3 - 113 mg/100 g[2] | 0.13 mg/100 g (solid samples)[2] 1.62 mg/L (liquid samples)[12] | 0.44 mg/100 g (solid samples)[2] | High sensitivity and accuracy, especially for low-lactose and lactose-free products.[12][13] Minimizes overestimation from other oligosaccharides.[12] | More complex protocol due to pre-treatment steps.[14] | Megazyme K-LOLAC[12] |
Considerations for Low-Lactose and Lactose-Free Samples
Traditional enzymatic methods can be prone to inaccuracies when analyzing low-lactose or lactose-free products. This is often due to the high background of glucose and galactose already present from the hydrolysis process during manufacturing, making it difficult to accurately measure the small amount of monosaccharide released from the residual lactose.[2] Additionally, the presence of galacto-oligosaccharides (GOS) can lead to an overestimation of lactose content in some assays due to the non-specific hydrolysis by certain β-galactosidases.[12]
For such applications, sequential assays with a pre-treatment step to remove free glucose and the use of a highly specific β-galactosidase, such as the Megazyme K-LOLAC kit, are recommended for more accurate quantification.[11][12]
Enzymatic Reaction Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction pathways and a general experimental workflow for the enzymatic determination of lactose.
Caption: Enzymatic reaction pathways for lactose determination.
Caption: General experimental workflow for enzymatic lactose assays.
Detailed Experimental Protocols
The following are generalized protocols for the two main types of enzymatic lactose assays. For commercial kits, it is imperative to follow the manufacturer's instructions.
Protocol for β-Galactosidase - Galactose Dehydrogenase Assay
This protocol is based on the principles of the Boehringer-Mannheim method.[3][10]
1. Sample Preparation:
-
For solid samples, accurately weigh a representative amount and dissolve in a known volume of distilled water. Heating may be required for complete dissolution.[10]
-
For liquid samples, use a known volume.
-
Deproteinize the sample using Carrez reagents (Potassium ferrocyanide and Zinc sulfate (B86663) solutions) followed by sodium hydroxide.[10]
-
Filter the mixture to obtain a clear solution.[10]
2. Enzymatic Reactions:
-
Reaction 1: Lactose Hydrolysis
-
In a cuvette, mix the clear sample filtrate with a citrate (B86180) buffer (pH 6.6) containing NAD+ and magnesium sulfate.[10]
-
Add β-galactosidase suspension and incubate to hydrolyze lactose to glucose and galactose.[10]
-
-
Reaction 2: Galactose Oxidation
-
To the same cuvette, add a potassium diphosphate (B83284) buffer (pH 8.6).[10]
-
Initiate the reaction by adding β-galactose dehydrogenase.[10]
-
This oxidizes D-galactose to D-galactonic acid, reducing NAD+ to NADH.[3]
-
3. Measurement and Calculation:
-
Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[3]
-
The amount of NADH formed is stoichiometric to the amount of galactose, and thus to the initial lactose concentration.[3]
-
Calculate the lactose concentration based on the absorbance change and the molar extinction coefficient of NADH.
Protocol for Sequential High-Sensitivity Assay (based on Megazyme K-LOLAC)
This protocol is a summary of the procedure for low-lactose and lactose-free samples.[14]
1. Sample Preparation:
-
Clarify liquid or dissolved solid samples using Carrez reagents.[12]
2. Glucose Oxidase/Catalase Pre-treatment:
-
Incubate the clarified sample with glucose oxidase and catalase to remove any free glucose.[14]
3. Enzymatic Determination:
-
In a cuvette, mix the pre-treated sample with a buffer solution containing ATP and NADP+.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add a mixture of hexokinase and glucose-6-phosphate dehydrogenase to measure any remaining free glucose. Read the absorbance (A2) after the reaction is complete.
-
Initiate the lactose hydrolysis by adding a highly selective β-galactosidase.
-
The released glucose is then measured through the same coupled enzyme system.
-
Read the final absorbance (A3) after the reaction is complete.[14]
4. Calculation:
-
The lactose concentration is calculated based on the difference between A3 and A2, taking into account the sample volume, dilution factors, and the molar extinction coefficient of NADPH.[15]
Conclusion
Enzymatic assays provide a specific and reliable method for the determination of lactose concentration. The choice between a glucose-detecting or galactose-detecting system depends on the sample matrix and potential interferences. For high-sensitivity applications, particularly in the analysis of low-lactose and lactose-free products, sequential assays with a glucose removal pre-treatment step offer superior accuracy and a lower limit of detection. It is recommended to validate the chosen method for your specific sample type to ensure reliable and accurate results.
References
- 1. cdrfoodlab.com [cdrfoodlab.com]
- 2. A novel enzymatic method for the measurement of lactose in lactose‐free products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of lactose by an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Technical note: optimization of lactose quantification based on coupled enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. Bioassay Systems EnzyChrom Lactose Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 8. publicationslist.org [publicationslist.org]
- 9. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 10. gea.com [gea.com]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Lactose Assay Kit - Measurement of free-glucose and lactose | Megazyme [megazyme.com]
- 13. libios.fr [libios.fr]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lactose vs. Erythritol as Carriers for Inhalation Studies
For researchers and drug development professionals, the selection of an appropriate carrier is a critical determinant of the efficacy and performance of dry powder inhaler (DPI) formulations. The carrier not only facilitates the handling and metering of the potent active pharmaceutical ingredient (API) but also significantly influences its aerosolization and deposition in the lungs. For decades, α-lactose monohydrate has been the go-to carrier in commercially available DPIs. However, emerging alternatives like erythritol (B158007) are being investigated for their potential advantages. This guide provides an objective comparison of lactose (B1674315) and erythritol, supported by experimental data, to aid in the rational selection of a carrier for inhalation studies.
Executive Summary
Lactose has a long history of safe and effective use in DPIs. Its performance is well-documented, though it can be influenced by physicochemical properties that vary between grades and suppliers. Erythritol, a sugar alcohol, presents itself as a viable alternative with potential benefits in terms of chemical stability and reproducible crystalline structure. However, experimental evidence suggests that the choice between lactose and erythritol is not straightforward and is highly dependent on the specific API and formulation strategy. This guide delves into the key performance parameters, presenting a data-driven comparison to inform your research and development.
Performance Characteristics: A Quantitative Comparison
The in vitro aerosolization performance of a DPI formulation is a key indicator of its potential in vivo efficacy. The Fine Particle Fraction (FPF), which is the mass fraction of the drug with an aerodynamic diameter suitable for deep lung deposition (typically < 5 µm), is a critical quality attribute.
A comparative study investigating the aerosolization of salbutamol (B1663637) sulphate from lactose monohydrate and erythritol carriers provided insightful data. The study utilized Atomic Force Microscopy (AFM) to measure drug-carrier adhesion and a cascade impactor to determine the in vitro deposition profile.
| Performance Parameter | Lactose Monohydrate Carrier | Erythritol Carrier | Reference |
| Drug-Carrier Adhesion (Salbutamol Sulphate) | Lower Adhesion (60-70% of Erythritol) | Higher Adhesion | [1] |
| Fine Particle Dose (<6.4 µm) of Salbutamol Sulphate | 41.9 ± 7.4 µg | 24.9 ± 3.1 µg | [1] |
The data clearly indicates that for salbutamol sulphate, the adhesion to erythritol was significantly higher than to lactose monohydrate. This stronger adhesion correlated with a lower Fine Particle Dose, suggesting that the drug particles did not detach as efficiently from the erythritol carrier during aerosolization[1].
Another study focusing on a glucagon (B607659) DPI formulation found that an erythritol-based formulation exhibited high flowability and dispersibility, suggesting its potential for systemic drug delivery via the lungs[2]. This highlights the API-dependent nature of carrier performance.
Physicochemical Properties
The performance of a carrier is intrinsically linked to its physicochemical properties. Understanding these properties is crucial for formulation development and optimization.
| Property | Lactose Monohydrate | Erythritol |
| Chemical Nature | Disaccharide (reducing sugar) | Sugar alcohol (non-reducing) |
| Hygroscopicity | Can be hygroscopic, affecting powder flow and stability | Less hygroscopic than lactose |
| Particle Properties (Size, Shape, Surface Roughness) | Varies significantly between grades and suppliers, impacting performance.[3] | Can be engineered to have specific particle properties. |
| Biocompatibility | Generally considered safe for inhalation. | Generally recognized as safe (GRAS), with studies showing good biocompatibility in other applications.[4] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are summaries of key methodologies used in the characterization of DPI carriers.
Measurement of Drug-Carrier Adhesion using Atomic Force Microscopy (AFM)
This technique directly measures the adhesive forces between a single drug particle and the carrier surface.
Methodology:
-
Probe Preparation: A single, micronized drug particle is attached to the tip of an AFM cantilever using a micromanipulator. This creates a "colloid probe."[5][6]
-
Substrate Preparation: The carrier material (lactose or erythritol) is mounted on a sample holder. The surface should be smooth and representative of the bulk material.
-
Force Measurement: The drug-functionalized cantilever is brought into contact with the carrier surface and then retracted. The deflection of the cantilever during retraction is measured by a laser and photodiode system, which is then converted into a force value.
-
Data Analysis: Multiple measurements are taken at different locations on the carrier surface to obtain a statistically relevant distribution of adhesion forces. The pull-off force required to separate the drug particle from the carrier surface is the measure of adhesion.
Determination of Fine Particle Fraction (FPF) using a Next Generation Impactor (NGI)
The NGI is a cascade impactor that separates aerosol particles based on their aerodynamic diameter.
Methodology:
-
Apparatus Setup: The NGI is assembled with collection cups coated with a solution (e.g., Tween 80 in a suitable solvent) to prevent particle bounce. The impactor is connected to a vacuum pump, and the flow rate is calibrated to a specific value (e.g., 60 L/min).
-
Dose Actuation: A filled DPI device is placed in a mouthpiece adapter connected to the NGI induction port. The device is actuated, and the powder is drawn through the impactor for a set duration.
-
Sample Recovery: After actuation, the impactor is disassembled. The drug deposited on each stage (including the mouthpiece, induction port, pre-separator, and collection cups) is rinsed with a suitable solvent.
-
Drug Quantification: The amount of drug in each rinse solution is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The FPF is calculated as the mass of the drug deposited on the stages corresponding to an aerodynamic diameter of less than 5 µm, expressed as a percentage of the total emitted dose.[7][8][9][10][11]
Visualizing the Process: Experimental Workflow and Drug Delivery
To better understand the processes involved in comparing these carriers, the following diagrams illustrate the experimental workflow and the general mechanism of drug delivery from a DPI.
References
- 1. Comparative study of erythritol and lactose monohydrate as carriers for inhalation: atomic force microscopy and in vitro correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excipient Interactions in Glucagon Dry Powder Inhaler Formulation for Pulmonary Delivery | MDPI [mdpi.com]
- 3. Influence of physical properties of carrier on the performance of dry powder inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biocompatibility of a New Erythritol-and Xyltol-Containing Fluoride Toothpaste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epag.co.uk [epag.co.uk]
- 9. inhalationmag.com [inhalationmag.com]
- 10. ddl-conference.com [ddl-conference.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Granulation Techniques for Lactose Monohydrate in Tableting
For Researchers, Scientists, and Drug Development Professionals
Lactose (B1674315) monohydrate remains a cornerstone excipient in oral solid dosage form development due to its cost-effectiveness, stability, and well-understood properties. However, its inherent cohesiveness and poor flow characteristics often necessitate granulation to ensure successful tableting. This guide provides an objective comparison of three primary granulation techniques for lactose monohydrate: wet granulation, dry granulation (roller compaction), and direct compression. The information presented is supported by a synthesis of experimental data from various studies to aid in the selection of the most suitable method for your specific formulation needs.
Principles of Granulation Techniques
Granulation is the process of particle size enlargement, which improves the flowability, compressibility, and content uniformity of a powder blend. The choice of granulation method depends on the physicochemical properties of the active pharmaceutical ingredient (API) and excipients, as well as the desired tablet characteristics.[1][2]
-
Wet Granulation: This technique involves the addition of a liquid binder solution to the powder mixture, followed by drying and sizing of the resulting granules.[3][4] It is a robust and widely used method that can overcome many formulation challenges. Fluidized bed granulation and high-shear granulation are common wet granulation techniques.[3]
-
Dry Granulation: This method involves the compaction of the powder blend without the use of a liquid binder. The two main approaches are slugging, where large tablets or "slugs" are produced and then milled, and roller compaction, where the powder is densified between two counter-rotating rollers to form a ribbon that is subsequently milled.[5][6] This technique is particularly suitable for moisture-sensitive materials.[6]
-
Direct Compression: This is the simplest and most cost-effective method, involving the direct compression of a powder blend into tablets.[7] It requires the use of excipients with excellent flowability and compressibility.[7] While raw lactose monohydrate is not typically suitable for direct compression, various spray-dried and co-processed grades are available for this purpose.[8][9]
Experimental Workflow of Granulation Techniques
The following diagram illustrates the distinct workflows for wet granulation, dry granulation, and direct compression.
Caption: Workflow diagram of granulation techniques.
Comparative Analysis of Granule and Tablet Properties
The following table summarizes experimental data from various studies, comparing the properties of lactose monohydrate granules and tablets prepared by different techniques. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as the specific grade of lactose used, binder type and concentration, and equipment parameters.
| Property | Wet Granulation (Fluidized Bed) | Dry Granulation (Roller Compaction) | Direct Compression | Untreated Lactose Monohydrate |
| Granule Properties | ||||
| Angle of Repose (°) | 12 - 18[1] | Data not readily available | Not Applicable | Poor flow |
| Carr's Index (%) | < 15[1] | Data not readily available | Not Applicable | > 25 |
| Hausner's Ratio | < 1.16[1] | Data not readily available | Not Applicable | > 1.34 |
| Tablet Properties | ||||
| Hardness ( kg/cm ²) | 6.0 - 7.5[10] | 1.4 - 5.5 kp (kiloponds)[11] | Generally lower than granulated | Very low |
| Friability (%) | < 0.58[10] | Data not readily available | Generally higher than granulated | Very high |
| Disintegration Time (sec) | 90 - 240[10] | Generally fast | Fast | Very fast |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on United States Pharmacopeia (USP) general chapters and common laboratory practices.
Granulation Techniques
1. Wet Granulation (High Shear Method)
-
Procedure:
-
Dry mix lactose monohydrate and other intragranular excipients in a high-shear granulator for 5 minutes.[3]
-
Prepare the binder solution (e.g., 2.5% HPMC in water).
-
Add the binder solution to the powder blend over a period of 8-10 minutes with the impeller and chopper running at a set speed.[3]
-
Wet mass the granulation for an additional 2 minutes after the binder addition is complete.[3]
-
Dry the wet granules in a fluid bed dryer until the desired moisture content is reached.[3]
-
Pass the dried granules through a sieve (e.g., 500 µm) to obtain a uniform granule size.[3]
-
Add the extragranular excipients (e.g., lubricant) and blend for a final 3-5 minutes.
-
2. Dry Granulation (Roller Compaction)
-
Procedure:
-
Blend the lactose monohydrate, API, and a portion of the lubricant in a suitable blender.
-
Pass the powder blend through a roller compactor with a set roll pressure and speed to form ribbons.[5]
-
Mill the ribbons using a granulator to obtain the desired granule size.[5]
-
Blend the granules with the remaining lubricant before compression.
-
3. Direct Compression
-
Procedure:
-
Use a directly compressible grade of lactose monohydrate (e.g., spray-dried or co-processed).
-
Blend the lactose, API, and other excipients (e.g., disintegrant, lubricant) in a blender for a specified time to ensure uniformity.
-
Compress the final blend into tablets using a tablet press.[12]
-
Tablet Characterization
1. Tablet Hardness (Breaking Force)
-
Apparatus: A calibrated tablet hardness tester.
-
Procedure (as per USP <1217>):
-
Place the tablet between the two platens of the tester.[13][14]
-
For round tablets, apply the force across the diameter.[13]
-
Start the tester to apply a compressive force at a constant rate.
-
Record the force required to fracture the tablet.[13]
-
Repeat for a sufficient number of tablets (e.g., n=10) and calculate the average hardness.
-
2. Friability
-
Apparatus: A friabilator.
-
Procedure (as per USP <1216>):
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Accurately weigh the tablet sample (W_initial).
-
Place the tablets in the friabilator drum and rotate it 100 times.
-
Remove the tablets, dedust them, and accurately weigh them again (W_final).
-
Calculate the percentage weight loss: % Friability = [(W_initial - W_final) / W_initial] * 100. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[14]
-
3. Disintegration Time
-
Apparatus: A disintegration tester.
-
Procedure (as per USP <701>):
-
Place one tablet in each of the six tubes of the basket-rack assembly.[15][16]
-
Immerse the basket in a beaker of purified water (or other specified medium) maintained at 37 ± 2°C.[15]
-
Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.[16]
-
Observe the tablets and record the time required for complete disintegration. Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, remaining on the screen is a soft mass with no palpably firm core.[15] For uncoated tablets, the disintegration time should generally be within 30 minutes.[1]
-
4. Dissolution
-
Apparatus: A dissolution apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).
-
Procedure (as per USP <711>):
-
Place the specified volume of the dissolution medium in the vessel and equilibrate to 37 ± 0.5°C.[17]
-
Place one tablet in the apparatus.[17]
-
Operate the apparatus at the specified speed.
-
At specified time intervals, withdraw a sample of the dissolution medium and analyze it for the amount of dissolved active ingredient using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[18]
-
Conclusion and Recommendations
The choice of granulation technique for lactose monohydrate significantly impacts the properties of the resulting granules and tablets.
-
Wet granulation is a versatile and robust method that consistently produces granules with excellent flow and compression characteristics, leading to tablets with good hardness and low friability.[1] It is particularly advantageous for formulations with poorly flowing or cohesive APIs.
-
Dry granulation is a suitable alternative for moisture-sensitive formulations. While it improves the flowability of lactose monohydrate, the resulting tablet hardness may be lower compared to wet granulation.
-
Direct compression , being the most economical process, is ideal for formulations where a directly compressible grade of lactose is used and the API has good flow and compressibility. However, it may not be suitable for high-dose or poorly compressible APIs.
Ultimately, the selection of the optimal granulation technique requires careful consideration of the drug substance's properties, the desired tablet characteristics, and manufacturing capabilities. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision in the development of robust oral solid dosage forms.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. COMPARISON OF DIFFERENT GRANULATION TECHNIQUES FOR LACTOSE MONOHYDRATE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. dfepharma.com [dfepharma.com]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression [drug-dev.com]
- 8. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Lactose-Based Direct Tableting Agents’ Compressibility Behavior Using a Compaction Simulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Lubricant sensitivity of direct compression grades of lactose in continuous batch tableting process. • Pharma • IMA Group [ima.it]
- 13. packqc.com [packqc.com]
- 14. tablethardness.com [tablethardness.com]
- 15. usp.org [usp.org]
- 16. torontech.com [torontech.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
Safety Operating Guide
Personal protective equipment for handling D-Lactose monohydrate
This guide provides drug development professionals, researchers, and scientists with essential safety protocols and logistical information for handling D-Lactose monohydrate in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment.
This compound is a common excipient in pharmaceutical formulations and is generally considered to be of low hazard. However, like any chemical substance, it requires proper handling to minimize exposure and prevent contamination. The primary risks are associated with inhalation of dust and direct contact with eyes.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing good industrial hygiene and safety practices is paramount.[1] The following PPE is recommended to ensure personal safety during handling.
| PPE Category | Specification | Standard | Purpose |
| Eye Protection | Safety glasses with side-shields | European Standard EN 166 or OSHA 29 CFR 1910.133 | To prevent eye contact with airborne dust particles.[1][2][3][4] |
| Hand Protection | Protective gloves | Nitrile rubber recommended | To prevent skin contact during handling.[1][2] |
| Body Protection | Long-sleeved clothing or lab coat | N/A | To protect skin from incidental contact.[1][2][4] |
| Respiratory Protection | Not required under normal conditions. Use if dust is generated. | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., P1 filter) | To prevent inhalation of dust, especially when handling large quantities or if ventilation is inadequate.[2][3][5] |
Operational and Disposal Plan
A systematic approach to handling and disposal ensures safety and minimizes environmental impact. This involves preparation before handling, careful procedures during use, and appropriate cleanup and disposal afterward.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3][4] Using a fume hood or an enclosure with local exhaust ventilation is recommended for procedures that may generate dust, such as weighing or transferring powder.
-
Minimize Dust: Handle the material carefully to minimize dust generation and accumulation.[2][4] Avoid actions that can cause the powder to become airborne.
-
Hygiene: Wash hands thoroughly after handling the substance.[2][4][6] Do not eat, drink, or smoke in the work area.[6]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
2. Spill Management:
-
Cleanup: In the event of a spill, clean it up immediately.[2][4]
-
Procedure: Use a vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[1][2][4] Avoid dry sweeping that can generate dust. After removing the bulk material, clean the surface by spreading water and dispose of the cleaning materials appropriately.[7]
3. Disposal Plan:
-
Chemical Waste: this compound is not considered hazardous waste.[8] Dispose of the waste chemical in a suitable, labeled container according to local, regional, and national regulations.[6][7]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the regular laboratory waste stream, unless otherwise specified by institutional or local guidelines.
-
Containers: Do not re-use empty containers.[6] Dispose of them in accordance with official regulations.[9]
| Action | Procedure |
| Storage | Keep container tightly closed in a cool, dry, and well-ventilated place.[1][3][4][7] |
| Spill Cleanup | Vacuum or sweep up spillage into a suitable container for disposal.[1][2] |
| Waste Chemical Disposal | Dispose of in a sealed container as non-hazardous solid waste, following all local and official regulations.[6][8] |
| Used PPE Disposal | Dispose of as general laboratory waste unless contaminated with other hazardous materials. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. uprm.edu [uprm.edu]
- 3. durhamtech.edu [durhamtech.edu]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
